LY 227942-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21NO5S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,1-dideuterio-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;3-1(4)2(5)6/h2-10,13,17,19H,11-12H2,1H3;(H,3,4)(H,5,6)/i1D3,12D2; |
InChI Key |
NMLRFGBDXFMJJM-GJJICHPYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])CC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the molecular weight of LY 227942-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of LY 227942-d5, a deuterated isotopologue of LY 227942, also known as Duloxetine. The inclusion of deuterium can modify the pharmacokinetic profile of the parent compound, making it a valuable tool in metabolic studies and as an internal standard for quantitative analysis.
Core Compound Properties
This compound is a stable, isotope-labeled version of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can lead to a stronger carbon-deuterium bond. This may influence the drug's metabolism, potentially altering its pharmacokinetic properties. Such compounds are primarily used as tracers or internal standards in analytical techniques like mass spectrometry.
Molecular and Physical Data
The fundamental properties of this compound are summarized below. This data is essential for analytical method development and interpretation of experimental results.
| Property | Value | Citation |
| Molecular Formula | C₂₀H₁₆D₅NO₅S | [1][2] |
| Molecular Weight | 392.48 g/mol | [1][2] |
| Parent Compound (Unlabeled) | LY 227942 (Duloxetine) | [3] |
| Unlabeled CAS Number | 116817-14-2 | [1][2] |
| Typical Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), metabolic tracer. | [1] |
Mechanism of Action and Signaling Pathway
LY 227942 (Duloxetine) functions as a potent dual inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake by targeting their respective transporters, SERT and NET, in the presynaptic neuron. By blocking these transporters, Duloxetine increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. This dual-action mechanism is central to its therapeutic effects.
The signaling pathway affected by LY 227942 is fundamental to neuronal communication. The diagram below illustrates its mechanism at the synaptic level.
Caption: Mechanism of LY 227942 at the synapse.
Experimental Protocols
The use of this compound as an internal standard is a common application in pharmacokinetic studies. Below is a generalized workflow for quantifying the parent drug in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS Quantification Workflow
This protocol outlines the key steps for using a deuterated standard to ensure accurate quantification of an analyte in a complex sample.
Caption: Workflow for LC-MS analysis using a deuterated standard.
Methodology in Detail:
-
Sample Collection: Biological samples (e.g., blood, plasma, tissue homogenate) are collected from the study subjects.
-
Internal Standard Spiking: A precise and known concentration of this compound is added to each sample, as well as to the calibration standards and quality control samples.
-
Sample Preparation: To remove interferences, proteins are typically precipitated using a solvent like acetonitrile or methanol. The sample is centrifuged, and the supernatant is collected. Further solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be performed to concentrate the analyte and increase purity.
-
LC Separation: The prepared sample is injected into a liquid chromatography system. A C18 column is commonly used to separate the analyte (LY 227942) and the internal standard (this compound) from other matrix components based on their physicochemical properties.
-
MS Detection: The eluent from the LC system is introduced into a mass spectrometer, often a triple quadrupole (QqQ) instrument. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated standard (Multiple Reaction Monitoring - MRM).
-
Data Analysis: The concentration of LY 227942 in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of the drug. The use of the deuterated standard corrects for variations in sample preparation and instrument response.
References
An In-depth Technical Guide to the Synthesis and Purification of LY227942-d5
This technical guide provides a comprehensive overview of the synthesis and purification of LY227942-d5, a deuterated isotopologue of the serotonin-norepinephrine reuptake inhibitor, LY227942. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. LY227942-d5 is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.
Synthesis of LY227942-d5
The synthesis of LY227942-d5, also referred to as (±)-duloxetine-d5, is a multi-step process commencing with the Mannich reaction of 2-acetylthiophene using deuterated reagents. This is followed by reduction, etherification, and demethylation to yield the final pentadeuterated product.
Experimental Protocol: Synthesis of (±)-N-methyl-d3-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine-d2 (LY227942-d5)
A plausible synthetic route, adapted from established procedures for the non-deuterated analogue, is detailed below.
Step 1: Mannich Reaction
To a stirred suspension of 2-acetylthiophene (1.0 eq), dimethylamine-d6 hydrochloride (1.2 eq), and paraformaldehyde-d2 (1.5 eq) in ethanol, a catalytic amount of hydrochloric acid is added. The mixture is heated to reflux (approximately 80°C) for 16 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, 3-(dimethylamino-d6)-1-(2-thienyl)propan-1-one-d2 hydrochloride, is used in the next step without further purification.
Step 2: Reduction of the Ketone
The crude product from the previous step is dissolved in methanol. The solution is cooled to 0-5°C, and sodium borohydride (1.5 eq) is added portion-wise, maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deuterated amino alcohol.
Step 3: Etherification
The amino alcohol is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added carefully at 0°C. The mixture is stirred for 30 minutes, followed by the addition of 1-fluoronaphthalene (1.1 eq). The reaction is then heated to 80°C for 6 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated.
Step 4: Demethylation
The product from the previous step is dissolved in toluene. Phenyl chloroformate (1.2 eq) and triethylamine (1.5 eq) are added, and the mixture is heated to reflux for 8 hours. The solvent is evaporated, and the residue is hydrolyzed with a solution of potassium hydroxide in ethanol at reflux for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data: Synthesis
| Step | Product | Starting Materials | Key Reagents | Typical Yield |
| 1 | 3-(dimethylamino-d6)-1-(2-thienyl)propan-1-one-d2 HCl | 2-acetylthiophene | dimethylamine-d6 HCl, paraformaldehyde-d2 | ~85% |
| 2 | 1-(2-thienyl)-3-(dimethylamino-d6)propan-1-ol-d2 | Product of Step 1 | Sodium borohydride | ~90% |
| 3 | N,N-dimethyl-d6-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine-d2 | Product of Step 2 | 1-fluoronaphthalene, NaH | ~70% |
| 4 | LY227942-d5 | Product of Step 3 | Phenyl chloroformate, KOH | ~80% |
| Overall | LY227942-d5 | 2-acetylthiophene | ~51% [1] |
Purification of LY227942-d5
Purification of the final compound is crucial to ensure its suitability as an internal standard. The most common method for purifying LY227942 and its analogues is recrystallization.
Experimental Protocol: Purification by Recrystallization
The crude LY227942-d5 is dissolved in a minimal amount of a suitable solvent system, such as acetone/water or methanol/water, by heating to reflux to ensure complete dissolution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum to a constant weight. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A chemical purity of over 99% is often achievable.[1]
Quantitative Data: Purification
| Method | Solvent System | Initial Purity | Final Purity | Yield |
| Recrystallization | Acetone/Water (98:2) | ~95% | >99% | ~80% |
| Recrystallization | Methanol/Water | ~95% | >99% | ~85% |
| Recrystallization | Methyl Ethyl Ketone (MEK)/Water | ~95% | >99% | ~75% |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for LY227942-d5.
Purification Workflow
Caption: Recrystallization process for LY227942-d5.
Signaling Pathway: Mechanism of Action
Caption: Inhibition of serotonin and norepinephrine reuptake by LY227942.
References
An In-depth Technical Guide to the Mechanism of Action of LY227942
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY227942, the racemic form of the widely recognized antidepressant duloxetine, exerts its therapeutic effects primarily through the potent and selective inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. This dual mechanism of action leads to an enhancement of serotonergic and noradrenergic neurotransmission in the central nervous system. This guide provides a comprehensive overview of the molecular mechanisms of LY227942, including its binding affinities, the downstream signaling cascades it modulates, and detailed protocols for the key experimental assays used to characterize its activity.
Core Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition
LY227942 is a competitive inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By binding to these transporters, it blocks the reuptake of 5-HT and NE from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons.
Binding Affinity and Potency
The affinity of LY227942 and its active (+)-enantiomer, duloxetine, for monoamine transporters has been quantified through various in vitro and in vivo studies. The inhibitor constant (Ki) represents the concentration of the drug required to occupy 50% of the transporters, with a lower Ki value indicating higher binding affinity. The effective dose (ED50) is the dose required to achieve 50% of the maximum effect in vivo.
Table 1: In Vitro Binding Affinities (Ki) of LY227942 and Duloxetine for Monoamine Transporters
| Compound | Transporter | Species | Ki (nM) |
| LY227942 | Serotonin (SERT) | Rat | 8.5 |
| LY227942 | Norepinephrine (NET) | Rat | 45 |
| LY227942 | Dopamine (DAT) | Rat | 300 |
| Duloxetine | Serotonin (SERT) | Human | 0.8 |
| Duloxetine | Norepinephrine (NET) | Human | 7.5 |
Table 2: In Vivo Efficacy (ED50) of LY227942 for Monoamine Uptake Inhibition
| Route of Administration | 5-HT Uptake Inhibition (ED50) | NE Uptake Inhibition (ED50) |
| Subcutaneous (s.c.) | 0.74 mg/kg | 1.2 mg/kg |
| Intraperitoneal (i.p.) | 7 mg/kg | 12 mg/kg |
| Oral (p.o.) | 12 mg/kg | 22 mg/kg |
Off-Target Binding Profile
Downstream Signaling Pathways
The sustained increase in synaptic serotonin and norepinephrine levels initiated by LY227942 triggers long-term adaptive changes in neuronal signaling and gene expression. Two of the most critical downstream pathways implicated in the therapeutic effects of antidepressants are the cAMP-CREB and the Brain-Derived Neurotrophic Factor (BDNF) signaling cascades.
cAMP-CREB Signaling Pathway
The activation of various G-protein coupled receptors (GPCRs) by serotonin and norepinephrine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA). The catalytic subunit of PKA then translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at serine 133. Phosphorylated CREB (pCREB) recruits transcriptional co-activators and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression. Chronic treatment with serotonin reuptake inhibitors has been shown to reverse stress-induced increases in CREB-directed gene transcription.
Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway
BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. Both serotonin and norepinephrine can induce the expression and release of BDNF. The binding of BDNF to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), triggers receptor dimerization and autophosphorylation. This activation of TrkB initiates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. These pathways ultimately converge on the activation of transcription factors, such as CREB, which further promote the expression of genes involved in neuroplasticity and cell survival.
Experimental Protocols
The characterization of LY227942's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for these assays.
Monoamine Uptake Inhibition Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., cortex for 5-HT and NE, striatum for DA)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer bicarbonate buffer
-
Radiolabeled monoamines (e.g., [³H]5-HT, [³H]NE, [³H]DA)
-
Test compound (LY227942) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer bicarbonate buffer.
-
Incubation: Pre-incubate aliquots of the synaptosome suspension with various concentrations of LY227942 or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Add a fixed concentration of the radiolabeled monoamine to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radiolabel.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of monoamine uptake at each concentration of LY227942 and determine the IC50 value (the concentration that causes 50% inhibition). The Ki value can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to a specific receptor or transporter.
Materials:
-
Cell membranes expressing the target transporter (e.g., from transfected cell lines or brain tissue)
-
Radiolabeled ligand with high affinity for the target (e.g., [³H]citalopram for SERT)
-
Unlabeled test compound (LY227942) at various concentrations
-
Assay buffer
-
Glass fiber filters pre-treated with polyethyleneimine
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes by homogenization and differential centrifugation of cells or tissue expressing the target transporter.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (LY227942). Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of a known selective ligand (non-specific binding).
-
Equilibration: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the concentration of LY227942 to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
LY227942 is a potent and selective serotonin and norepinephrine reuptake inhibitor. Its primary mechanism of action involves the direct blockade of SERT and NET, leading to increased synaptic availability of these monoamines. This, in turn, modulates downstream signaling pathways, including the cAMP-CREB and BDNF cascades, which are critical for the long-term neuroplastic changes associated with its therapeutic effects. The high selectivity of LY227942 for the monoamine transporters over other neuronal receptors contributes to its favorable pharmacological profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds in the field of drug development.
Commercial Suppliers and Technical Guide for LY 227942-d5 (Duloxetine-d5) in Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability of LY 227942-d5, its role as an internal standard in quantitative analysis, and the broader technical context of its parent compound, duloxetine (LY 227942).
This compound, the deuterium-labeled form of LY 227942 (duloxetine), is a critical tool for researchers requiring high precision and accuracy in pharmacokinetic and bioanalytical studies. Its primary application is as an internal standard for the quantification of duloxetine in various biological matrices using mass spectrometry.
Commercial Availability
This compound is available for research purposes from several specialized chemical suppliers. The following table summarizes key information from a prominent vendor. Researchers are advised to request quotes directly from suppliers for the most current pricing and availability.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedchemExpress | This compound | HY-124878S | >98% | Sold for research use only. Indicated for use as an internal standard in mass spectrometry.[1] |
| Clearsynth Labs | Duloxetine d5 oxalate | - | 100.0% | Sourced for use as an internal standard in a published LC-MS/MS method.[1] |
Core Application: Internal Standard in Quantitative Analysis
The primary utility of this compound lies in its role as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Deuterium-labeled standards are ideal for this purpose as they exhibit nearly identical chemical and physical properties to the analyte of interest (duloxetine), including extraction recovery and ionization efficiency, but are distinguishable by their higher mass.[1] This co-elution and similar behavior in the mass spectrometer's ion source corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1]
Experimental Protocol: Quantification of Duloxetine in Human Plasma using LC-MS/MS with this compound (Duloxetine-d5) as Internal Standard
This protocol is a synthesized example based on established methodologies for the bioanalysis of duloxetine.[1]
1. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of this compound working solution (e.g., 200 ng/mL).
-
Add 25 µL of 0.1% formic acid and vortex for 10 seconds.
-
Load the mixture onto a pre-conditioned Oasis HLB solid-phase extraction cartridge.
-
Wash the cartridge with 1.0 mL of 0.1% formic acid followed by 1.0 mL of 5% methanol.
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of duloxetine to this compound against the concentration of duloxetine standards.
-
Determine the concentration of duloxetine in unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general workflow for this quantitative analysis.
Caption: A flowchart of the bioanalytical workflow for duloxetine quantification.
Technical Context: Mechanism of Action of Duloxetine (LY 227942)
Duloxetine is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Its primary mechanism of action involves binding to the serotonin (SERT) and norepinephrine (NET) transporters in the presynaptic neuronal membrane. This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[2] Duloxetine has a lower affinity for the dopamine transporter (DAT).[3]
The downstream effects of enhanced serotonin and norepinephrine signaling are complex and contribute to duloxetine's therapeutic effects in depression, anxiety, and pain.
Signaling Pathways
The enhanced serotonergic and noradrenergic activity modulates several downstream signaling pathways. A simplified representation of the primary mechanism is provided below.
Caption: Duloxetine inhibits serotonin and norepinephrine reuptake.
In the context of pain, duloxetine's action on descending inhibitory pain pathways in the spinal cord is particularly relevant. By increasing serotonin and norepinephrine levels, it enhances the activity of these pathways, leading to a reduction in the transmission of pain signals to the brain.[3]
In Vitro and In Vivo Experimental Data
Numerous studies have characterized the pharmacology of duloxetine. The following tables summarize representative quantitative data from the literature.
In Vitro Binding Affinities and Transporter Inhibition
| Target | Assay Type | Species | Value (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | Binding Affinity | Human | 0.8 | [3] |
| Norepinephrine Transporter (NET) | Binding Affinity | Human | 7.5 | [3] |
| Dopamine Transporter (DAT) | Binding Affinity | Human | 47 | [3] |
In Vivo Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Tmax (Time to Peak Concentration) | 6.0 hours | Single 60 mg dose | [1] |
| Cmax (Peak Plasma Concentration) | 47.33 ± 16.95 ng/mL | Multiple 30 mg doses twice daily for 7 days | [4] |
| t1/2 (Elimination Half-life) | 12.1 hours | Single 60 mg dose | [1] |
| AUC (Area Under the Curve) | 407.25 ± 125.94 ng·h/mL | Multiple 30 mg doses twice daily for 7 days | [4] |
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of duloxetine. Its commercial availability facilitates high-quality bioanalytical work, which is essential for understanding the pharmacokinetics and therapeutic mechanisms of its parent compound. The technical information provided in this guide serves as a foundational resource for designing and interpreting experiments involving duloxetine and its deuterated analog.
References
- 1. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility of LY 227942-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of LY 227942-d5. Given that LY 227942 is the developmental code name for Duloxetine, and the "-d5" designation indicates a deuterated form, this document will focus on the solubility of the parent compound, Duloxetine hydrochloride. The solubility of a deuterated compound is generally very similar to its non-deuterated counterpart. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's signaling pathway.
Core Focus: Solubility and Mechanism of Action
LY 227942 (Duloxetine) is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake.[1] It is classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) and is utilized in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[2][3] Understanding its solubility is critical for formulation development, bioavailability, and in vitro experimental design.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its absorption and distribution. The following table summarizes the known solubility of Duloxetine hydrochloride in various solvents.
| Solvent System | Solubility | Temperature | pH | Source |
| Water | 21.6 g/L | 20°C | 4 | [4] |
| Water | 2.74 g/L | 20°C | 7 | [4] |
| Water | 0.331 g/L | 20°C | 9 | [4] |
| Water | 5 mg/mL | Not Specified | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | Not Specified | [6] |
| Dimethyl Sulfoxide (DMSO) | 67 mg/mL | 25°C | Not Specified | [5] |
| Ethanol | ~20 mg/mL | Not Specified | Not Specified | [6] |
| Ethanol | <1 mg/mL | 25°C | Not Specified | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Not Specified | [6] |
| Methanol | Freely Soluble | Not Specified | Not Specified | [7] |
Note: The solubility of Duloxetine hydrochloride is pH-dependent, with higher solubility in acidic conditions.[4] The slight variations in reported solubilities can be attributed to differences in experimental conditions and the specific form of the compound used.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a pharmaceutical compound.[8] The following protocol is a generalized procedure based on established methodologies.
Objective: To determine the equilibrium solubility of this compound in a specified solvent.
Materials:
-
This compound (or Duloxetine hydrochloride as a proxy)
-
Selected solvent (e.g., phosphate buffer pH 7.4, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or other suitable agitation device
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Prepare the desired solvent system. For aqueous buffers, ensure the pH is accurately adjusted and recorded.
-
Addition of Excess Solute: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or g/L. The experiment should be performed in triplicate to ensure the reliability of the results.[10]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Signaling Pathway of LY 227942 (Duloxetine)
Duloxetine's primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET, in the presynaptic neuron.[1][3][11] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic neurons.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Duloxetine Hydrochloride - LKT Labs [lktlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. DULOXETINE HYDROCHLORIDE USP - PCCA [pccarx.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. who.int [who.int]
- 11. droracle.ai [droracle.ai]
Potential Metabolic Pathways of LY227942: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY227942 is a racemic mixture of (+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine and (-)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine. The (+)-enantiomer was later developed as the selective serotonin and norepinephrine reuptake inhibitor (SNRI) duloxetine. This technical guide provides a comprehensive overview of the potential metabolic pathways of LY227942, with a primary focus on its well-studied (+)-enantiomer, duloxetine, due to the limited publicly available data on the racemic mixture and the (-)-enantiomer. The metabolism of chiral drugs can be stereoselective, meaning the two enantiomers may be metabolized at different rates and via different pathways, a critical consideration in drug development. This guide summarizes the known metabolic transformations, the enzymes involved, and presents available quantitative data. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Core Metabolic Pathways
The metabolism of LY227942, primarily elucidated through studies on duloxetine, is extensive and occurs predominantly in the liver. The biotransformation involves a series of Phase I and Phase II reactions, leading to the formation of numerous metabolites that are then excreted.
Phase I Metabolism: Oxidation
The initial and primary route of metabolism for the active enantiomer of LY227942 (duloxetine) is oxidation. This process is mainly catalyzed by two key cytochrome P450 (CYP) isoenzymes: CYP1A2 and CYP2D6 .[1][2]
The main oxidative transformations include:
-
Hydroxylation: The naphthalene ring of the molecule is hydroxylated at the 4, 5, and 6-positions.[1][3] The formation of 4-hydroxy duloxetine is a major pathway.
-
N-Demethylation: The methyl group attached to the nitrogen atom is removed.
-
Thiophene Ring Oxidation: The thiophene moiety can also undergo oxidation.
Phase II Metabolism: Conjugation
Following oxidation, the resulting metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathways are:
-
Glucuronidation: Hydroxylated metabolites, particularly 4-hydroxy duloxetine, are conjugated with glucuronic acid.[2][3]
-
Sulfation: Hydroxylated and methoxylated metabolites can also be conjugated with sulfate.
The major circulating metabolites of duloxetine in plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine.[2] These metabolites are generally considered to be pharmacologically inactive.[2][4]
Quantitative Data on Duloxetine Metabolism
While comprehensive quantitative data on the formation of all LY227942 metabolites is limited, pharmacokinetic studies on duloxetine provide some key parameters.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~50% (range 32-80%) | Human | [5] |
| Elimination Half-life | ~12 hours (range 10-12 hours) | Human | [2][5] |
| Apparent Volume of Distribution | ~1640 L | Human | [5] |
| Plasma Protein Binding | >90% | Human | [2] |
| Primary Metabolizing Enzymes | CYP1A2 and CYP2D6 | Human | [1][2] |
| Major Circulating Metabolites | 4-hydroxy duloxetine glucuronide, 5-hydroxy-6-methoxy duloxetine sulfate | Human | [2] |
| Excretion | ~70% in urine (as metabolites), ~20% in feces | Human | [3][5] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound like LY227942 in human liver microsomes.
Objective: To determine the rate of disappearance of the parent compound and the formation of metabolites in the presence of human liver microsomes.
Materials:
-
LY227942 (racemic mixture and individual enantiomers, if available)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding LY227942 (at a specific concentration, e.g., 1 µM) to the pre-warmed incubation mixture.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard). This will precipitate the proteins and stop the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound and the formed metabolites.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Metabolism Study in Rodents
This protocol outlines a general procedure for investigating the metabolism and pharmacokinetic profile of LY227942 in a rodent model.
Objective: To identify and quantify the metabolites of LY227942 in plasma and excreta of rodents following administration.
Materials:
-
LY227942
-
Appropriate vehicle for dosing (e.g., saline, polyethylene glycol)
-
Sprague-Dawley rats or other suitable rodent model
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of LY227942 to the animals via the intended clinical route (e.g., oral gavage). A control group should receive the vehicle only.
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein). Process the blood to obtain plasma.
-
Urine and Feces: House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
-
Sample Processing:
-
Plasma: Precipitate proteins from plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.
-
Urine: Dilute urine samples with an appropriate buffer and add an internal standard.
-
Feces: Homogenize fecal samples in a suitable solvent, extract the analytes, and add an internal standard.
-
-
Analysis: Analyze the processed samples using a validated LC-MS/MS method to identify and quantify LY227942 and its metabolites.
-
Data Analysis: Determine the pharmacokinetic parameters of the parent drug and its metabolites, including Cmax, Tmax, AUC, and elimination half-life. Characterize the metabolic profile by identifying the major metabolites and their relative abundance in plasma, urine, and feces.
Signaling Pathways and Logical Relationships
The primary mechanism of action of LY227942's active enantiomer, duloxetine, is the inhibition of serotonin and norepinephrine reuptake. However, downstream signaling pathways may also be affected. The following diagrams illustrate the core metabolic pathway and a potential downstream signaling cascade.
References
An In-depth Technical Guide to the Safe Handling and Use of LY 227942-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for LY 227942-d5, a deuterated isotopologue of LY 227942, also known as Duloxetine. Given that the deuteration is unlikely to alter the core toxicological and chemical properties of the molecule, this document primarily refers to the data available for the non-labeled parent compound, LY 227942 (Duloxetine). This information is intended to support the safe and effective use of this compound in a research and development setting.
Chemical and Physical Properties
This compound is the deuterium-labeled version of LY 227942, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). The primary application of the deuterated form is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.
| Property | Value |
| Chemical Name | (+/-)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamine-d5 |
| Synonyms | Duloxetine-d5 |
| Molecular Formula | C₁₈H₁₄D₅NOS |
| Appearance | Solid |
| Solubility | Soluble in water, ethanol, and dichloromethane. |
| Storage Temperature | Recommended storage at 4°C, sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. |
Toxicological Data
The toxicological profile of LY 227942 is well-characterized. The following table summarizes key acute toxicity data.
| Test | Species | Route | LD50 |
| Acute Toxicity | Rat (male) | Oral | 491 mg/kg |
| Acute Toxicity | Rat (female) | Oral | 279 mg/kg |
| Acute Toxicity | Dog | Oral | 100 mg/kg |
| Acute Toxicity | Rabbit | Dermal | 1000 mg/kg |
Carcinogenicity: Long-term studies in mice and rats have been conducted. In female mice, an increased incidence of hepatocellular adenomas and carcinomas was observed at a high dose of 140 mg/kg/day. No significant increase in tumors was observed in male mice or in rats of either sex at the doses tested.
Reproductive Toxicity: LY 227942 is suspected of damaging fertility or the unborn child.
Hazard Identification and Safety Precautions
Pictograms:
-
Acute Toxicity (Oral)
-
Serious Eye Damage
-
Hazardous to the Aquatic Environment
Hazard Statements:
-
Harmful if swallowed.
-
Causes serious eye damage.
-
Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Handling and Storage
Handling:
-
Use in a well-ventilated area with appropriate exhaust ventilation.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Storage:
-
Keep container tightly sealed in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Protect from direct sunlight and sources of ignition.
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
Accidental Release Measures
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid dust formation.
-
Keep unprotected persons away.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let product enter drains. Discharge into the environment must be avoided.
Methods for Cleaning Up:
-
Sweep up and shovel into suitable containers for disposal.
-
Keep in suitable, closed containers for disposal.
-
Dampen with water to prevent dusting before sweeping.
Fire and Explosion Hazard
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products:
-
Under fire conditions, may decompose and emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.
Firefighting Instructions:
-
Wear self-contained breathing apparatus for firefighting if necessary.
Experimental Protocols
In Vivo Administration in a Rat Model of Depression (Forced Swim Test)
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
Objective: To assess the antidepressant-like effects of LY 227942.
Materials:
-
LY 227942 (Duloxetine)
-
Vehicle (e.g., sterile water or saline)
-
Wistar rats (male)
-
Forced swim test apparatus (cylinder filled with water)
-
Standard laboratory equipment for intraperitoneal injections
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Dissolve LY 227942 in the chosen vehicle to the desired concentration. For example, a dose of 40 mg/kg can be prepared.
-
Administration: Administer LY 227942 or vehicle via intraperitoneal (i.p.) injection at specific time points before the test (e.g., 24, 5, and 1 hour prior to the test).
-
Forced Swim Test (Pre-test): On the first day, place each rat in the cylinder of water (25°C) for a 15-minute pre-swim session. This induces a state of behavioral despair.
-
Forced Swim Test (Test): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of LY 227942 with the control group.
Mechanism of Action and Signaling Pathway
LY 227942 (Duloxetine) is a potent inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake. It binds to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing their signaling to postsynaptic neurons.
Serotonin and Norepinephrine Reuptake Inhibition Workflow
Caption: Inhibition of serotonin and norepinephrine reuptake by LY 227942.
Logical Flow of Safety and Handling Procedures
background literature on LY 227942 as a research tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY227942 is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) that has served as a critical research tool in the fields of neuropharmacology and drug discovery.[1] It is a racemic mixture, with its pharmacological activity primarily attributed to its (+)-enantiomer, duloxetine.[2] This guide provides an in-depth overview of LY227942, focusing on its biochemical profile, mechanism of action, and its application in preclinical research.
Biochemical Profile and Pharmacological Data
LY227942, chemically known as (±)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamine, is a competitive inhibitor of monoamine uptake. Its primary targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET).
In Vitro Binding Affinity and Uptake Inhibition
LY227942 demonstrates a high affinity for both SERT and NET, with a lower affinity for the dopamine transporter (DAT). This dual inhibition profile is central to its pharmacological effects. The inhibitory constants (Ki) and IC50 values from various studies are summarized below.
| Target | Parameter | Value (nM) | Species | Preparation | Reference |
| Serotonin Transporter (SERT) | Ki | 8.5 | Rat | Cortical Synaptosomes | [1] |
| IC50 | 0.89 ± 0.13 (µM) | Rat | Synaptosomes | [3] | |
| Norepinephrine Transporter (NET) | Ki | 45 | Rat | Cortical Synaptosomes | [1] |
| IC50 | 3.94 ± 0.31 (µM) | Rat | Synaptosomes | [3] | |
| Dopamine Transporter (DAT) | Ki | 300 | Rat | Striatal Synaptosomes | [1] |
| IC50 | 1.63 ± 0.39 (µM) | Rat | Synaptosomes | [3] |
In Vivo Potency
The in vivo efficacy of LY227942 in inhibiting serotonin and norepinephrine uptake has been demonstrated in animal models. The dose required to achieve 50% inhibition (ED50) varies with the route of administration.
| Target Uptake | Administration | ED50 (mg/kg) | Species | Tissue | Reference |
| Serotonin (5-HT) | Subcutaneous (s.c.) | 0.74 | Rat | Hypothalamus | [1] |
| Intraperitoneal (i.p.) | 7 | Rat | Hypothalamus | [1] | |
| Oral (p.o.) | 12 | Rat | Hypothalamus | [1] | |
| Norepinephrine (NE) | Subcutaneous (s.c.) | 1.2 | Rat | Hypothalamus | [1] |
| Intraperitoneal (i.p.) | 12 | Rat | Hypothalamus | [1] | |
| Oral (p.o.) | 22 | Rat | Hypothalamus | [1] |
Receptor Binding Profile
A key feature of LY227942 as a research tool is its high selectivity for monoamine transporters over a wide range of other neurotransmitter receptors. Radioligand binding studies have shown that LY227942 has weak affinity for muscarinic, histamine-1, adrenergic, dopamine, and other serotonin receptors.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of LY227942 is the inhibition of SERT and NET, leading to an increase in the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft. This enhanced monoaminergic neurotransmission is believed to underlie its therapeutic effects. The active enantiomer, duloxetine, has been shown to modulate several downstream signaling pathways implicated in neuroprotection and pain modulation.
Modulation of Akt/GSK3 Signaling
Duloxetine has been demonstrated to exert neuroprotective effects by modulating the Akt/GSK3 signaling pathway.[2][4] This pathway is crucial for cell survival and is implicated in the pathophysiology of neurodegenerative and mood disorders.
Modulation of JAK/STAT Signaling
Recent evidence suggests that duloxetine may also exert its analgesic effects through the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7] This pathway is a key regulator of neuroinflammation and pain sensitization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of LY227942.
Synaptosomal Monoamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are resealed nerve terminals.
1. Synaptosome Preparation: [8][9][10][11]
-
Euthanize rats or mice and rapidly dissect the brain region of interest (e.g., cerebral cortex for SERT and NET, striatum for DAT) in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-HEPES buffer) and determine the protein concentration.
-
Pre-incubate synaptosomes (typically 50-100 µg of protein) with various concentrations of LY227942 or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
Calculate the IC50 value, which is the concentration of LY227942 that inhibits 50% of the specific uptake.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that binds to the transporter.
1. Membrane Preparation: [13][14]
-
Prepare synaptosomes as described above.
-
Lyse the synaptosomes by osmotic shock in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the lysate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay: [13][14][15][16][17]
-
Incubate the membranes (typically 50-200 µg of protein) with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and various concentrations of LY227942.
-
Incubate to equilibrium (e.g., 60 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a compound like LY227942 as a potential antidepressant.
Conclusion
LY227942 is a valuable pharmacological tool for studying the roles of serotonin and norepinephrine in the central nervous system. Its well-characterized dual inhibitory action on SERT and NET, combined with its selectivity over other receptors, makes it an ideal compound for preclinical investigations into the mechanisms of antidepressant and analgesic drug action. The detailed protocols and data presented in this guide are intended to facilitate the effective use of LY227942 in a research setting.
References
- 1. LY227942, an inhibitor of serotonin and norepinephrine uptake: biochemical pharmacology of a potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats [ijms.sums.ac.ir]
- 3. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
- 4. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duloxetine, an SNRI, Targets pSTAT3 Signaling: In-Silico, RNA-Seq and In-Vitro Evidence for a Pleiotropic Mechanism of Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duloxetine, an SNRI, Targets pSTAT3 Signaling: In-Silico, RNA-Seq and In-Vitro Evidence for a Pleiotropic Mechanism of Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Note: High-Throughput Quantification of LY 227942 (Duloxetine) in Human Plasma using LY 227942-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of LY 227942 (duloxetine) in human plasma. The method utilizes a stable isotope-labeled internal standard, LY 227942-d5, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
LY 227942, widely known as duloxetine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder, generalized anxiety disorder, and other conditions.[1] Accurate and reliable quantification of duloxetine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variations.[2] this compound is the deuterium-labeled analog of duloxetine and serves as an ideal internal standard for its quantification.[2] This document provides a detailed protocol for the extraction and analysis of LY 227942 from human plasma using this compound.
Experimental
Materials and Reagents
-
LY 227942 hydrochloride (Reference Standard)
-
This compound oxalate (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid and ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of LY 227942 and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the LY 227942 primary stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution in the same diluent to a final concentration of 200 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (200 ng/mL). Vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.9 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Gas: Argon
-
Ion Source Temperature: 500°C
Data Presentation
The following table summarizes the typical quantitative performance of the method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] |
| Lower Limit of Detection (LOD) | 0.04 ng/mL[3] |
| Intra-batch Precision (%CV) | 5.21 - 7.02%[3] |
| Inter-batch Precision (%CV) | < 10% |
| Intra-batch Accuracy | 97.14 - 103.50%[3] |
| Inter-batch Accuracy | 95 - 105% |
| Recovery of LY 227942 | ~80%[3] |
| Recovery of this compound (IS) | ~81%[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of LY 227942.
Signaling Pathway of LY 227942 (Duloxetine)
Caption: Mechanism of action of LY 227942 as an SNRI.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of LY 227942 (duloxetine) in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note offers a comprehensive protocol that can be readily implemented in research and drug development settings.
References
Application Note: Quantitative Analysis of LY 227942 (Duloxetine) in Human Plasma using LY 227942-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of LY 227942 (Duloxetine) in human plasma using its deuterated stable isotope, LY 227942-d5, as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the positive ion mode. Sample preparation involves a straightforward protein precipitation step, providing efficient extraction and high recovery. The described method is linear over a clinically relevant concentration range and demonstrates excellent accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
LY 227942, widely known as duloxetine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1] Accurate and reliable quantification of duloxetine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[2][3] This document provides a detailed protocol for the extraction and quantification of LY 227942 in human plasma using this compound.
Experimental
Materials and Reagents
-
LY 227942 (Duloxetine Hydrochloride) reference standard
-
This compound (Duloxetine-d5) internal standard
-
HPLC grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve LY 227942 and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the LY 227942 primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (400 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 400 ng/mL.[4]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (400 ng/mL).[4]
-
Vortex the mixture for 30 seconds.
-
Add 450 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | Isocratic or a shallow gradient can be optimized. A starting condition of 75-80% Mobile Phase B is recommended.[4][5] |
| Column Temperature | 40°C |
| Run Time | Approximately 2.5 - 3 minutes[2][5] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400°C[4] |
| Desolvation Gas Flow | 900 L/h[4] |
| Collision Energy | Optimized for each transition (typically 10-20 eV)[4] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| LY 227942 (Duloxetine) | 298.3 | 154.1[2] |
| This compound (Duloxetine-d5) | 303.3 | 159.1[2] |
Results and Discussion
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Linear over 0.1 - 100 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 0.1 ng/mL with accuracy of 108% and precision of 5.12%[6] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Within ±15% |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV < 15% |
| Recovery | Consistent and reproducible | 85-87% for both analyte and IS[2] |
| Matrix Effect | Consistent across different lots of plasma | Minimal to no significant matrix effect observed |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of initial concentration | Stable under typical laboratory conditions |
Signaling Pathway of LY 227942 (Duloxetine)
LY 227942 acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances their availability and signaling.[1] This modulation of serotonergic and noradrenergic pathways is central to its therapeutic effects. Additionally, studies have suggested its involvement in other signaling cascades. For instance, duloxetine has been shown to exert neuroprotective effects by modulating the Akt/GSK3 signaling pathway.[7] It has also been implicated in the regulation of the Toll-Like Receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses and neuropathic pain.[3]
Caption: Simplified signaling cascade of LY 227942 (Duloxetine).
Experimental Workflow
The overall workflow for the quantitative analysis of LY 227942 in human plasma is depicted below.
Caption: Experimental workflow for LY 227942 quantification.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of LY 227942 in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is well-suited for applications in clinical research, pharmacokinetic analysis, and therapeutic drug monitoring of duloxetine.
References
- 1. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 2. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development and Validation of a Bioanalytical Method for the Quantification of LY227942 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document details a validated bioanalytical method for the accurate and precise quantification of LY227942 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, LY227942-d5, to ensure high-quality data. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive summary of the validation results. This method is suitable for pharmacokinetic and other drug development studies.
Introduction
LY227942 is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI) that holds promise as a potential therapeutic agent for depressive disorders.[1][2] To support its clinical development, a robust and reliable bioanalytical method is essential for the quantification of LY227942 in biological matrices. This application note describes a detailed protocol for a validated LC-MS/MS method to measure LY227942 concentrations in human plasma, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5] The use of a deuterated internal standard, LY227942-d5, minimizes potential variability during sample processing and analysis.[6]
Signaling Pathway
LY227942 acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby enhancing neurotransmission. This mechanism is central to its potential antidepressant effects. The following diagram illustrates the simplified signaling pathway affected by LY227942.
Caption: Serotonin and Norepinephrine Signaling Pathway Inhibition by LY227942.
Experimental Workflow
The bioanalytical workflow consists of sample preparation by protein precipitation, followed by LC-MS/MS analysis. This approach ensures efficient sample cleanup and high-throughput analysis.
References
- 1. LY227942, an inhibitor of serotonin and norepinephrine uptake: biochemical pharmacology of a potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory Effects of Noradrenergic and Serotonergic Signaling Pathway on Neurovascular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Sample Preparation for the Quantification of LY 227942-d5 in Biological Matrices
Abstract
This application note provides a detailed protocol for the sample preparation of biological matrices for the quantitative analysis of LY 227942-d5, a deuterated internal standard. The presented method, protein precipitation, is a robust, efficient, and widely applicable technique for clearing biological samples, such as plasma and serum, prior to analysis by liquid chromatography-mass spectrometry (LC-MS). Proper sample preparation is a critical step to ensure the accuracy, precision, and reliability of bioanalytical data.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.
Introduction
This compound is the deuterium-labeled version of LY 227942, utilized as an internal standard in quantitative bioanalysis.[3] The use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the gold standard in quantitative mass spectrometry.[1] This is because it shares a very similar chemical and physical behavior with the analyte of interest, allowing it to compensate for variability during the entire analytical process, from sample extraction to instrumental analysis.[1][2][4] Effective sample preparation is paramount to remove interfering substances from the biological matrix, which can otherwise lead to ion suppression or enhancement, ultimately affecting the accuracy of quantification.[1][2][5]
This application note details a straightforward and effective protein precipitation protocol for the preparation of samples containing this compound.
Experimental Protocol: Protein Precipitation
Protein precipitation is a common method for sample preparation in bioanalysis due to its simplicity and speed. It involves adding an organic solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, is then ready for LC-MS analysis.[1]
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound internal standard working solution
-
Precipitation solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, calibrator, and quality control sample. It is crucial to add the internal standard early in the sample preparation process to account for any analyte loss during subsequent steps.[2]
-
Protein Precipitation: Add three volumes of cold precipitation solvent (e.g., 300 µL of acetonitrile) to each sample.
-
Vortexing: Vortex mix the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean microcentrifuge tube or another 96-well plate, being careful not to disturb the protein pellet.[1]
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. This step can help to concentrate the sample and improve sensitivity.
-
LC-MS Analysis: The prepared samples are now ready for injection into the LC-MS system for analysis.
Data Presentation: Comparison of Sample Preparation Techniques
While this note focuses on protein precipitation, other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed. The choice of method depends on the required level of sample cleanup and the nature of the analyte and matrix. The following table provides a representative comparison of these techniques.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 105 | 70 - 95 | 90 - 110 |
| Matrix Effect (%) | 80 - 110 | 90 - 105 | 95 - 105 |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
| Selectivity | Low | Medium | High |
This table presents typical performance characteristics and is for illustrative purposes. Actual values will vary depending on the specific analyte, matrix, and protocol.
Diagrams
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: Logical Flow of a Bioanalytical Assay.
Conclusion
The protein precipitation method described in this application note is a reliable and efficient technique for the preparation of biological samples for the analysis of this compound. The use of a deuterated internal standard is essential for achieving accurate and precise quantitative results in bioanalysis. This protocol can be readily implemented in a high-throughput laboratory setting and serves as a foundational method for various bioanalytical applications.
References
Application Note: High-Performance Liquid Chromatography Method for the Separation of LY227942 and its d5-Isotopologue
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the separation and quantification of LY227942 (also known as Duloxetine) and its deuterated internal standard, d5-LY227942. The method is suitable for pharmacokinetic and metabolic studies in drug development and research environments. The described protocol utilizes reverse-phase chromatography coupled with tandem mass spectrometry (MS/MS) for selective and accurate detection.
Introduction
LY227942, chemically known as (+/-)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamine, is a potent inhibitor of serotonin and norepinephrine reuptake.[1] It is the active ingredient in the antidepressant drug Duloxetine.[2][3] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards, such as the d5-isotopologue of LY227942, are crucial for accurate quantification in biological matrices. This document provides a detailed protocol for the chromatographic separation of LY227942 and d5-LY227942.
Signaling Pathway of LY227942 (Duloxetine)
LY227942 acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[4][5]
Caption: Mechanism of action of LY227942 (Duloxetine).
Experimental Protocol
This protocol is based on established methods for the analysis of duloxetine in biological samples.[6][7][8]
Materials and Reagents
-
LY227942 (Duloxetine) reference standard
-
d5-LY227942 (Duloxetine-d5) internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Chromatographic Conditions
The following tables summarize the recommended chromatographic conditions for the separation of LY227942 and its d5-isotopologue.
Table 1: HPLC and MS/MS System Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Column | Zorbax SB C18, 50 mm x 2.1 mm, 5 µm[6] or Luna® 5 µm C8 (2) 100 Å, 100 x 4.6 mm[8] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[6] or 0.05% Formic Acid and 0.1% Ammonium Trifluoroacetate in Water[8] |
| Mobile Phase B | Acetonitrile[6] or Methanol[8] |
| Gradient/Isocratic | Isocratic: 83% Acetonitrile, 17% 5 mM Ammonium Acetate[6] |
| Flow Rate | 0.9 mL/min[6] or 0.5 mL/min[8] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 10 µL |
| Run Time | ~2.5 minutes[6] |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Interface Temperature | 500 °C[6] |
| MRM Transitions | LY227942: 298.0 -> 154.0; d5-LY227942: (To be determined based on structure) |
Sample Preparation (Liquid-Liquid Extraction)
-
Spike 200 µL of plasma with the internal standard solution (d5-LY227942).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 2 mL of n-hexane (or other suitable organic solvent) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL onto the HPLC-MS/MS system.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of LY227942 and d5-LY227942.
Caption: General workflow for sample analysis.
Expected Results
Under the described chromatographic conditions, LY227942 and its d5-isotopologue are expected to co-elute or have very similar retention times. The mass spectrometer allows for their distinct detection based on their different mass-to-charge ratios in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. A typical chromatogram will show two overlapping or closely eluting peaks corresponding to the two analytes.
Conclusion
The presented HPLC-MS/MS method provides a reliable and sensitive approach for the separation and quantification of LY227942 and its d5-isotopologue. This protocol can be adapted for various biological matrices and is suitable for high-throughput analysis in a research or drug development setting. Proper validation of the method in the specific matrix of interest is recommended before routine use.
References
- 1. LY227942, an inhibitor of serotonin and norepinephrine uptake: biochemical pharmacology of a potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duloxetine - Wikipedia [en.wikipedia.org]
- 4. Duloxetine Hydrochloride | C18H20ClNOS | CID 60834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rjptonline.org [rjptonline.org]
Application Notes: Utilizing LY 227942-d5 for Therapeutic Drug Monitoring of Duloxetine
Introduction
LY 227942 is the racemic mixture of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] Therapeutic Drug Monitoring (TDM) of duloxetine is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and ensuring patient compliance, especially in populations with pharmacokinetic variability.[3] LY 227942-d5, a deuterium-labeled stable isotope of duloxetine, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use mitigates matrix effects and improves the accuracy and precision of the assay.[4]
These application notes provide a detailed protocol for the determination of duloxetine in human plasma using this compound as an internal standard, suitable for TDM.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of duloxetine using a stable isotope-labeled internal standard like this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Duloxetine |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Range | 0.5 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 0.5 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low Quality Control (LQC) | 1.5 | ≤ 15 | ≤ 15 | 85 - 115 |
| Medium Quality Control (MQC) | 75 | ≤ 15 | ≤ 15 | 85 - 115 |
| High Quality Control (HQC) | 150 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Duloxetine | Protein Precipitation | > 85 |
| This compound | Protein Precipitation | > 85 |
Experimental Protocols
This section details the methodology for a typical TDM assay of duloxetine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Duloxetine reference standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
2. Preparation of Stock and Working Solutions
-
Duloxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of duloxetine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the duloxetine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For all tubes except the blank, add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Duloxetine: m/z 298.1 → 154.1
-
This compound: m/z 303.1 → 159.1
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both duloxetine and this compound.
-
Calculate the peak area ratio (duloxetine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression with 1/x² weighting to determine the best fit.
-
Calculate the concentration of duloxetine in the QC and unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Therapeutic Drug Monitoring (TDM) Workflow for Duloxetine.
Caption: Detailed Analytical Workflow for Sample Preparation and Analysis.
References
- 1. Duloxetine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolite Identification Studies Using LY 227942-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug metabolism studies, stable isotope-labeled compounds are invaluable tools for the accurate identification and quantification of metabolites. LY 227942-d5, the deuterium-labeled analog of LY 227942 (also known as Duloxetine), serves as an ideal internal standard for in vitro and in vivo biotransformation studies. Its use in conjunction with modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise differentiation of the drug and its metabolites from endogenous matrix components, thereby enhancing the reliability of pharmacokinetic and metabolic profiling.
This document provides detailed application notes and protocols for incorporating this compound in metabolite identification studies. It is designed to guide researchers through the experimental workflow, from in vitro incubation to data analysis, ensuring robust and reproducible results.
Principle of Stable Isotope Dilution Mass Spectrometry
The core principle behind using this compound is stable isotope dilution (SID).[1][2][3] By introducing a known concentration of the deuterated internal standard (this compound) into a biological sample, the unlabeled drug (LY 227942) and its metabolites can be accurately quantified. The stable isotope-labeled standard co-elutes with its unlabeled counterpart during chromatographic separation and exhibits identical ionization efficiency in the mass spectrometer. The mass difference between the labeled and unlabeled compounds allows for their distinct detection. This method effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise quantification.[1][2][3]
Metabolic Pathway of LY 227942 (Duloxetine)
The biotransformation of LY 227942 is extensive and primarily occurs in the liver.[4] The metabolic pathway involves both Phase I and Phase II reactions.[5][6][7][8]
Phase I Metabolism: The initial phase of metabolism involves oxidation reactions, primarily hydroxylation of the naphthalene ring. These reactions are catalyzed by cytochrome P450 enzymes, with CYP1A2 and CYP2D6 being the major contributors.[4] This results in the formation of hydroxylated metabolites, such as 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine.
Phase II Metabolism: Following oxidation, the hydroxylated metabolites undergo conjugation reactions. The primary conjugation pathways are glucuronidation and sulfation.[4] The major circulating metabolites in humans are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine.[4]
Caption: Metabolic pathway of LY 227942 (Duloxetine).
Experimental Protocols
This section outlines a general protocol for an in vitro metabolism study of LY 227942 using human liver microsomes and this compound as an internal standard.
Materials and Reagents
-
LY 227942
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
In Vitro Incubation
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add LY 227942 (final concentration, e.g., 1 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound (internal standard) at a known concentration (e.g., 100 nM). The organic solvent precipitates the proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Experimental workflow for in vitro metabolite identification.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation of LY 227942 and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of the parent drug and its metabolites. The specific precursor-to-product ion transitions for LY 227942, its expected metabolites, and this compound need to be optimized.
Example MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| LY 227942 | 298.1 | 154.1 |
| This compound | 303.1 | 159.1 |
| 4-Hydroxy-LY227942 | 314.1 | 154.1 |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for LY 227942, its metabolites, and this compound.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte (LY 227942 or its metabolite) to the peak area of the internal standard (this compound).
-
Calibration Curve: Prepare a calibration curve by analyzing standards of known concentrations of LY 227942 and its metabolites spiked with a constant concentration of this compound. Plot the peak area ratio against the concentration.
-
Quantification: Determine the concentration of LY 227942 and its metabolites in the experimental samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
Quantitative data from metabolite identification studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Metabolism of LY 227942 in Human Liver Microsomes
| Time (min) | LY 227942 Remaining (%) | 4-Hydroxy-LY227942 (pmol/mg protein) | 4-OH-LY227942 Glucuronide (pmol/mg protein) |
| 0 | 100.0 ± 2.5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 5 | 85.3 ± 3.1 | 15.2 ± 1.8 | 5.1 ± 0.6 |
| 15 | 62.1 ± 4.5 | 38.7 ± 3.2 | 18.9 ± 2.1 |
| 30 | 35.8 ± 3.9 | 55.4 ± 4.1 | 42.3 ± 3.7 |
| 60 | 12.5 ± 2.1 | 48.1 ± 3.5 | 65.8 ± 5.2 |
Data are presented as mean ± standard deviation (n=3). The data in this table is representative and for illustrative purposes only.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the identification and quantification of LY 227942 and its metabolites. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in the field of drug metabolism. Adherence to these methodologies will ensure high-quality data that can confidently inform drug development decisions.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 6. Molecular mechanism of phase I and phase II drug-metabolizing enzymes: implications for detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. fiveable.me [fiveable.me]
Application Notes and Protocols for LY 227942-d5 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of LY 227942-d5, a deuterium-labeled analog of a serotonin-norepinephrine reuptake inhibitor (SNRI), in Nuclear Magnetic Resonance (NMR) spectroscopy. The inclusion of deuterium atoms offers unique advantages for quantitative analysis and metabolic tracing studies.
Application Note 1: Quantitative NMR (qNMR) Analysis using this compound as an Internal Standard
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity and concentration of pharmaceutical compounds.[1][2] A key component of accurate qNMR is the use of an internal standard, a compound of known purity and concentration that is added to the sample.[3] Deuterated compounds like this compound are excellent candidates for internal standards in ¹H NMR because their deuterium signals do not interfere with the proton signals of the analyte, leading to clearer spectra and more accurate quantification.[4]
Principle
In ¹H qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte peak to the integral of a peak from a known amount of an internal standard, the concentration or purity of the analyte can be precisely calculated.[5][6] The deuterated nature of this compound ensures that its ¹H NMR spectrum is simplified, with the deuterium-labeled positions showing no signals, thus reducing spectral overlap with the analyte of interest.
Data Presentation: Hypothetical qNMR Analysis of a Small Molecule Drug
The following table summarizes hypothetical data from a qNMR experiment to determine the purity of a new chemical entity (NCE) using this compound as an internal standard.
| Parameter | This compound (Internal Standard) | New Chemical Entity (Analyte) |
| Molecular Weight ( g/mol ) | 302.41 (d5 variant) | 250.30 |
| Mass Weighed (mg) | 10.05 | 15.20 |
| Purity of Standard (%) | 99.8 | Unknown |
| Number of Protons (for integrated signal) | 3 (e.g., a methyl group) | 2 (e.g., a methylene group) |
| ¹H Chemical Shift (ppm) | 2.50 (s) | 4.15 (t) |
| Integral Value | 1.00 | 1.85 |
Experimental Protocol: Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound (internal standard) and 15 mg of the analyte into a clean, dry vial.[6]
-
Record the exact weights with high precision.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in which both compounds are fully soluble.[7]
-
Vortex the vial until both the standard and the analyte are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used:
-
A 90° pulse angle for maximum signal excitation.[3]
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. A typical starting point is 30-60 seconds.[3]
-
A sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[3]
-
Maintain a constant temperature throughout the experiment.
-
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply a baseline correction and phase correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Workflow for Quantitative NMR (qNMR) Analysis
Caption: A typical workflow for quantitative NMR (qNMR) analysis using an internal standard.
Application Note 2: Metabolic Tracing using this compound
Introduction
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and measuring metabolic fluxes.[8] Deuterium-labeled compounds, when introduced into a biological system, can be tracked by NMR or mass spectrometry to follow their metabolic fate.[9] this compound can serve as a tracer to study its own metabolism or the activity of pathways it may influence.
Principle
When this compound is administered to cells or an organism, it will be subjected to metabolic processes. By extracting metabolites at different time points and analyzing them by NMR, the appearance of the deuterium label in downstream metabolites can be detected. This provides direct evidence of the metabolic conversion of the parent compound.[10][11] 2D NMR techniques like ¹H-¹³C HSQC can be particularly useful for resolving and identifying labeled metabolites in complex biological mixtures.[12]
Data Presentation: Hypothetical Metabolic Fate of this compound
The following table presents hypothetical data from a cell-based metabolic tracing experiment with this compound.
| Time Point | This compound (Parent Compound) | Metabolite A-d4 | Metabolite B-d3 |
| 0 hours | 100% | 0% | 0% |
| 2 hours | 85% | 12% | 3% |
| 6 hours | 60% | 30% | 10% |
| 12 hours | 35% | 45% | 20% |
| 24 hours | 10% | 55% | 35% |
Experimental Protocol: In Vitro Metabolic Tracing
-
Cell Culture and Dosing:
-
Culture a relevant cell line (e.g., hepatocytes for drug metabolism studies) to a suitable confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, harvest the cells and quench their metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Perform a metabolite extraction using a suitable method, such as a methanol/chloroform/water extraction, to separate polar and non-polar metabolites.[12]
-
Lyophilize the polar extracts to dryness.
-
-
NMR Sample Preparation and Data Acquisition:
-
Reconstitute the dried metabolite extracts in a deuterated buffer (e.g., phosphate buffer in D2O) suitable for NMR analysis. The buffer helps to maintain a stable pH.[8]
-
Transfer the samples to NMR tubes.
-
Acquire ¹H or ²H NMR spectra. For more detailed analysis in complex mixtures, 2D NMR experiments such as ¹H-¹³C HSQC or ¹H-¹H TOCSY can be employed to identify the labeled metabolites.[12]
-
-
Data Analysis:
-
Process the NMR spectra to identify signals corresponding to the parent compound (this compound) and its potential metabolites.
-
The presence of deuterium labels can be confirmed by the absence of expected proton signals or by direct detection in ²H NMR.
-
Quantify the relative amounts of the parent compound and its metabolites at each time point by integrating their respective NMR signals.
-
Signaling Pathway: Mechanism of Action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
LY 227942 is a serotonin-norepinephrine reuptake inhibitor (SNRI). SNRIs function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron.[13][14] This inhibition leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[15][16] The prolonged presence of these neurotransmitters in the synapse leads to downstream signaling cascades that are believed to be responsible for the therapeutic effects of these drugs in conditions like depression and anxiety.[17]
Caption: Mechanism of action of an SNRI like LY 227942.
References
- 1. chemscene.com [chemscene.com]
- 2. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. researchgate.net [researchgate.net]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) - Pharmacology | UWorld Medical Library [medical.uworld.com]
- 16. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 17. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Isotopic Exchange of LY227942-d5 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of LY227942-d5 in solution to minimize isotopic exchange. By following these best practices, users can ensure the isotopic integrity of the compound throughout their experiments, leading to more accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for LY227942-d5?
Isotopic exchange is a process where a deuterium (D) atom on a molecule is replaced by a hydrogen (H) atom from the surrounding environment, such as the solvent.[1] For LY227942-d5, which is a deuterium-labeled internal standard, this exchange can lead to a decrease in its isotopic purity. This degradation can compromise the accuracy of quantitative analyses, such as those performed using LC-MS/MS, by causing an underestimation of the analyte concentration.[2]
Q2: What are the primary factors that promote isotopic exchange?
Several factors can accelerate the rate of isotopic exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. Neutral pH conditions are generally preferred for storing deuterated compounds.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1] For every 10°C increase in temperature, the rate of hydrogen/deuterium exchange (HDX) can increase significantly.[1]
-
Solvent: Protic solvents, especially those containing exchangeable hydrogens like water and methanol, can serve as a source of hydrogen atoms. The choice of solvent can influence the rate of exchange.[3]
-
Location of Deuterium Labels: Deuterium atoms on certain parts of a molecule are more prone to exchange. Labels on heteroatoms (e.g., -OD, -ND) are readily exchangeable. Deuteriums on carbons adjacent to carbonyl groups can also be susceptible to exchange under certain conditions.[4] It is crucial to use standards where deuterium is placed on stable, non-exchangeable positions.[5]
Q3: What are the recommended storage conditions for LY227942-d5 solutions?
To maintain the isotopic integrity of LY227942-d5 solutions, it is recommended to store them under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2°C to 8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[4] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage temperature requirements.
-
Containers: Use well-sealed, airtight containers to prevent solvent evaporation and exposure to atmospheric moisture. Amber glass vials are recommended to protect the compound from light, which can cause photodegradation.[4]
-
Environment: Store solutions in a dark, clean, and dry environment.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the use of LY227942-d5 solutions.
| Problem | Potential Causes | Recommended Actions |
| Decreasing Isotopic Purity Over Time | 1. Improper Storage: The solution may be stored at an inappropriate temperature or exposed to light. 2. Suboptimal pH: The solution may be acidic or basic, catalyzing H/D exchange. 3. Solvent Issues: The solvent may contain impurities or a high concentration of water. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature in a dark, airtight container.[4] 2. Maintain Neutral pH: Whenever possible, prepare and store solutions in a neutral pH environment.[1] 3. Use High-Purity Solvents: Prepare solutions using high-purity, anhydrous solvents when possible. |
| Inaccurate or Inconsistent Quantitative Results | 1. Isotopic Exchange: Loss of deuterium leads to a change in the mass-to-charge ratio, affecting quantification.[2] 2. Presence of Unlabeled Analyte: The standard may contain a small percentage of the unlabeled LY227942. 3. Incomplete Dissolution: The standard may not be fully dissolved, leading to inaccurate concentrations. | 1. Assess Isotopic Purity: Use mass spectrometry to check the isotopic purity of the standard solution.[3] Consider preparing fresh dilutions from a stock solution for each experiment. 2. Consult the Certificate of Analysis: Check the CoA for the specified isotopic purity and the percentage of any unlabeled analyte. 3. Ensure Complete Dissolution: Ensure the standard is fully dissolved before use. Sonication for 10-15 minutes can aid in dissolution.[4] |
| Observing a Peak for the Unlabeled Analyte in a Blank Sample Spiked with LY227942-d5 | 1. Back-Exchange: Deuterium atoms are exchanging with hydrogen from the matrix or solvent. 2. Contamination: The blank matrix or solvent may be contaminated with the unlabeled analyte. | 1. Optimize Sample Preparation: Minimize the time samples are exposed to conditions that promote exchange (e.g., high temperature, non-neutral pH). 2. Analyze Blank Matrix: Analyze a true blank sample (without the deuterated standard) to check for contamination. |
Experimental Protocols
Protocol for Evaluating Isotopic Stability of LY227942-d5 in Solution
This protocol outlines a method to assess the isotopic stability of LY227942-d5 under various storage conditions using LC-MS.
1. Materials and Reagents:
-
LY227942-d5
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
LC-MS system (e.g., UPLC coupled with a high-resolution mass spectrometer)[3]
2. Sample Preparation:
-
Prepare stock solutions of LY227942-d5 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution in different solvents and buffer systems to be tested.
-
Divide each working solution into aliquots for analysis at different time points and storage conditions.
3. Storage Conditions:
-
Store aliquots at various temperatures: -20°C, 4°C, and room temperature.
-
Protect all samples from light.
4. LC-MS Analysis:
-
Analyze the samples at initial time point (T=0) and at subsequent time points (e.g., 24 hours, 1 week, 1 month).
-
Use a suitable LC method to separate LY227942-d5 from potential contaminants.
-
Acquire full-scan mass spectra in positive ion mode to observe the isotopic cluster of the protonated molecule [M+H]+.
5. Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of LY227942 (d0 to d5).
-
Calculate the isotopic purity at each time point by determining the relative abundance of the d5 isotopologue compared to the other isotopologues.[3]
-
A significant decrease in the relative abundance of the d5 isotopologue and a corresponding increase in the abundance of lower deuterated species over time indicates isotopic exchange.
Visualizations
Caption: Workflow for assessing the isotopic stability of LY227942-d5.
Caption: A logical guide for troubleshooting suspected isotopic exchange.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Matrix Effects in Bioanalysis: A Troubleshooting Guide for LY227942 (Duloxetine) using LY227942-d5 Internal Standard
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing matrix effects during the bioanalysis of LY227942 (Duloxetine) using its deuterated internal standard, LY227942-d5.
Frequently Asked Questions (FAQs)
Q1: What is LY227942 and why is a deuterated internal standard (LY227942-d5) used?
A1: LY227942 is a selective serotonin and norepinephrine reuptake inhibitor (SNRI), commonly known as duloxetine. It is used in the treatment of depression, anxiety, and some forms of chronic pain.[1][2][3] In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated internal standard (IS) like LY227942-d5 is considered the gold standard. This is because it is chemically and physically almost identical to the analyte (LY227942), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow the IS to compensate for variability in the analytical process, including matrix effects, leading to more accurate and precise quantification.
Q2: What are matrix effects and how do they affect the analysis of LY227942?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the LC-MS/MS method. For a compound like LY227942, which is often analyzed in complex biological matrices like plasma, endogenous components such as phospholipids, salts, and metabolites can interfere with its ionization in the mass spectrometer's source.
Q3: I am observing poor signal intensity and sensitivity for LY227942. Could this be due to matrix effects?
A3: Yes, low signal intensity and poor sensitivity are classic signs of ion suppression, a common type of matrix effect. This occurs when co-eluting matrix components compete with LY227942 for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.
Q4: My results for LY227942 are inconsistent and not reproducible across different plasma lots. What could be the cause?
A4: Inconsistent and irreproducible results, especially between different biological samples, often point towards differential matrix effects. The composition of the biological matrix can vary from individual to individual, leading to varying degrees of ion suppression or enhancement. This variability can be minimized by using a robust sample preparation method and a co-eluting deuterated internal standard like LY227942-d5.
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A5: A post-extraction spike experiment is the standard method for quantifying matrix effects. This involves comparing the peak area of LY227942 spiked into an extracted blank matrix sample to the peak area of LY227942 in a neat solution at the same concentration. The ratio of these peak areas gives the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects when analyzing LY227942 with its deuterated internal standard.
Issue 1: Significant Ion Suppression Observed
Possible Cause: Inadequate removal of interfering matrix components during sample preparation. Phospholipids are common culprits in plasma samples.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components. If using PPT, consider adding a phospholipid removal plate or a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the extraction of LY227942 while minimizing the co-extraction of interfering substances.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[4] Use a sorbent chemistry that provides strong retention for LY227942 and allows for effective washing to remove matrix components. Mixed-mode SPE cartridges (combining reversed-phase and ion-exchange properties) can be particularly effective.
-
-
Modify Chromatographic Conditions:
-
Adjust Gradient: A shallower gradient can improve the separation of LY227942 from co-eluting matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., phenyl-hexyl, biphenyl) to alter the elution profile of interfering peaks.
-
Divert Flow: Use a divert valve to direct the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer.
-
Issue 2: Inconsistent LY227942-d5 Internal Standard Response
Possible Cause: The internal standard may not be perfectly co-eluting with the analyte, or it may be affected by a different set of interfering components.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of LY227942 and LY227942-d5. A slight difference in retention time can expose them to different matrix environments as they elute, leading to differential matrix effects.
-
Evaluate IS-Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the internal standard. The IS-normalized matrix factor (MF of analyte / MF of IS) should be close to 1 across different lots of the biological matrix. A value significantly different from 1 indicates that the internal standard is not adequately compensating for the matrix effect.
-
Check for Interferences: Analyze a blank matrix sample to ensure there are no endogenous peaks at the mass transition of LY227942-d5.
Quantitative Data Summary
The following tables summarize typical performance data for the bioanalysis of duloxetine (LY227942) from published methods. These values can serve as a benchmark for your own experiments.
Table 1: Comparison of Sample Preparation Techniques for Duloxetine Analysis
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105[5][6] | Can be significant (Ion Suppression)[4] | Fast, simple, and inexpensive. | Least effective at removing matrix components.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Generally lower than PPT. | Good for removing phospholipids. | Can be more time-consuming and may have lower recovery for polar metabolites. |
| Solid-Phase Extraction (SPE) | > 80[4][7] | Minimal | Provides the cleanest extracts and highest sensitivity.[4] | More complex and costly method development. |
Table 2: Typical Validation Parameters for LC-MS/MS Analysis of Duloxetine
| Parameter | Typical Acceptance Criteria | Reported Values for Duloxetine |
| Linearity (r²) | ≥ 0.99 | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy & Precision within ±20% | 0.1 - 2 ng/mL[4][8] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[5][9] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±15%[5][9] |
| Recovery (%) | Consistent, precise, and reproducible | 73% - 100%[6] |
| IS-Normalized Matrix Factor | 0.85 - 1.15 | Close to 1 (with appropriate sample cleanup) |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
Objective: To quantitatively determine the degree of ion suppression or enhancement for LY227942.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike LY227942 and LY227942-d5 into the final reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike LY227942 and LY227942-d5 into the final, dried, and reconstituted extracts at low and high QC concentrations.
-
Set C (Pre-Spike Matrix): Spike LY227942 and LY227942-d5 into the blank biological matrix before the extraction process at low and high QC concentrations.
-
-
Analyze and Calculate: Analyze all three sets of samples by LC-MS/MS. Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
IS-Normalized MF = MF of LY227942 / MF of LY227942-d5
-
Data Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1 if LY227942-d5 is effectively compensating for the matrix effect.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: A quick and simple method for sample cleanup.
Methodology:
-
To 100 µL of plasma sample, add 10 µL of LY227942-d5 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: A more rigorous cleanup method to minimize matrix effects.
Methodology:
-
To 100 µL of plasma sample, add 10 µL of LY227942-d5 internal standard working solution.[4]
-
Pre-condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the plasma sample onto the SPE cartridge.[4]
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water.[4]
-
Elute LY227942 and LY227942-d5 with 0.5 mL of the mobile phase.[4]
-
Inject a portion of the eluate into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Mechanism of action of LY227942 (Duloxetine).
References
- 1. LY227942, an inhibitor of serotonin and norepinephrine uptake: biochemical pharmacology of a potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duloxetine - Wikipedia [en.wikipedia.org]
- 4. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpamc.com [ajpamc.com]
- 7. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Settings for Duloxetine-d5 (formerly LY 227942-d5) Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Duloxetine-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the identity of LY 227942 and LY 227942-d5?
LY 227942 is the former internal code for the drug Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Consequently, this compound refers to deuterated Duloxetine-d5, which is commonly used as an internal standard in quantitative bioanalysis.
Q2: What are the exact masses of Duloxetine and Duloxetine-d5?
Accurate mass determination is crucial for setting up the mass spectrometer. The monoisotopic masses are as follows:
| Compound | Chemical Formula | Exact Mass (Da) |
| Duloxetine | C₁₈H₁₉NOS | 297.1187[1] |
| Duloxetine-d5 | C₁₈H₁₄D₅NOS | 302.1502 |
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Duloxetine and Duloxetine-d5?
Several publications have reported successful MRM transitions for the quantification of Duloxetine. The most commonly used transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Duloxetine | 298.3 | 154.1[2] |
| Duloxetine | 298.1 | 44.0[3] |
| Duloxetine-d5 | 303.3 | 159.1[2] |
Note: It is always recommended to optimize collision energies on your specific instrument for maximum sensitivity.
Q4: Why is my Duloxetine-d5 signal low or inconsistent?
Several factors can contribute to a poor signal from a deuterated internal standard. Common causes include:
-
Suboptimal Mass Spectrometer Settings: Incorrect MRM transitions, collision energy, or ion source parameters can significantly reduce signal intensity.
-
Matrix Effects: Ion suppression or enhancement from co-eluting components in the sample matrix can affect the ionization of Duloxetine-d5.
-
Chromatographic Separation: A slight difference in retention time between Duloxetine and Duloxetine-d5 (isotopic effect) can lead to differential matrix effects if they elute in regions of varying ion suppression.
-
Sample Preparation Issues: Inefficient extraction or the presence of interfering substances can lead to signal loss.
-
Standard Quality: Degradation or low purity of the Duloxetine-d5 standard can result in a weaker signal.
Troubleshooting Guides
Issue 1: Low or No Signal for Duloxetine-d5
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your deuterated internal standard.
Caption: Troubleshooting workflow for low or no Duloxetine-d5 signal.
Issue 2: Investigating and Mitigating Matrix Effects
Matrix effects can be a significant source of variability in LC-MS/MS assays. This guide outlines a procedure to assess and address these effects.
Caption: Workflow for the diagnosis and mitigation of matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation of Duloxetine from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted from a published method and provides a robust procedure for extracting Duloxetine and its internal standard from a plasma matrix.[2]
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the Duloxetine-d5 internal standard working solution.
-
Acidification: Add 25 µL of 0.1% formic acid and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge (30 mg/mL) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 0.1% formic acid solution, followed by 1.0 mL of 5% methanol.
-
Elution: Elute the analyte and internal standard with 0.5 mL of the mobile phase.
-
Analysis: Inject 10 µL of the eluate into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method for Duloxetine Analysis
This protocol provides a starting point for the chromatographic separation of Duloxetine and Duloxetine-d5.[2]
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate buffer (83:17, v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Mass Spectrometer Parameter Summary
The following table summarizes typical mass spectrometer settings for Duloxetine analysis. These should be used as a starting point and optimized for your specific instrument.
| Parameter | Setting for Duloxetine | Setting for Duloxetine-d5 | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [2] |
| Precursor Ion (m/z) | 298.3 | 303.3 | [2] |
| Product Ion (m/z) | 154.1 | 159.1 | [2] |
| Declustering Potential (DP) | 18 V | 18 V | [2] |
| Collision Energy (CE) | 10 V | 9 V | [2] |
| Entrance Potential (EP) | 10 V | 10 V | [2] |
| Collision Cell Exit Potential (CXP) | 10 V | 9 V | [2] |
References
Technical Support Center: Optimizing HPLC Analysis of LY 227942-d5
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and improve the High-Performance Liquid Chromatography (HPLC) analysis of LY 227942-d5. The focus is on enhancing peak shape and resolution for reliable quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for a compound like this compound?
A1: Poor peak shape in HPLC is often a result of several factors. For pharmaceutical compounds, peak tailing is the most common issue.[1][2] The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, leading to peak tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the analyte's pKa can cause the compound to exist in multiple ionic forms, resulting in broadened or tailing peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, typically fronting.
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening and peak tailing.
-
Column Degradation: A void at the column inlet or a contaminated frit can distort the flow path, leading to poor peak shape for all analytes.
Q2: Why is the resolution between LY 227942 and its deuterated analog, this compound, critical, and what can affect it?
A2: In bioanalytical and metabolism studies, it is crucial to separate the deuterated internal standard (this compound) from the parent compound (LY 227942) to ensure accurate quantification. While deuterium substitution typically has a minimal effect on retention time, slight differences can occur. Factors affecting resolution include:
-
Column Efficiency: The number of theoretical plates (N) of the column directly impacts its resolving power. Longer columns or columns with smaller particle sizes generally provide higher efficiency.
-
Selectivity (α): This is the ability of the chromatographic system to differentiate between the two compounds. It can be influenced by the mobile phase composition (organic modifier, pH) and the stationary phase chemistry.
-
Retention Factor (k'): Adequate retention is necessary for the column to perform the separation. A very low retention factor (k') offers little opportunity for separation.
Q3: Can the mobile phase composition be optimized to improve both peak shape and resolution?
A3: Yes, the mobile phase is a powerful tool for optimization. Key parameters to adjust include:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
pH: For ionizable compounds, adjusting the pH to be at least 2 units away from the analyte's pKa ensures a single ionic form, leading to sharper, more symmetrical peaks.
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can suppress silanol interactions and improve peak shape for basic compounds. Buffers are used to control the pH precisely.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with peak shape and resolution for this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak shape and resolution issues.
Table 1: Common Problems, Causes, and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols. | Add a mobile phase modifier (e.g., 0.1% TFA or formic acid). Use a base-deactivated column. |
| Inappropriate mobile phase pH. | Adjust mobile phase pH to be >2 units away from the analyte's pKa. | |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Extra-column dead volume. | Use shorter, narrower ID tubing and ensure proper fittings. | |
| Peak Fronting | Sample overload. | Dilute the sample or decrease the injection volume. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Poor Resolution | Insufficient column efficiency (N). | Use a longer column, a column with smaller particles, or reduce the flow rate. |
| Poor selectivity (α). | Change the organic modifier (e.g., methanol to acetonitrile). Adjust the mobile phase pH. Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18). | |
| Low retention (k'). | Decrease the percentage of the organic solvent in the mobile phase. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to determine the optimal mobile phase pH for improving the peak shape of this compound.
Methodology:
-
Preparation of Mobile Phases:
-
Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, and 7.5) using appropriate buffers (e.g., phosphate or acetate buffer at 10-25 mM).
-
The organic mobile phase will be acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: 50:50 (v/v) Aqueous buffer : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength for this compound.
-
-
Procedure:
-
Equilibrate the column with the first mobile phase (pH 2.5) for at least 15 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and measure the peak asymmetry factor.
-
Repeat the process for each prepared mobile phase pH.
-
-
Data Analysis:
-
Compare the peak shapes obtained at different pH values.
-
Select the pH that provides the most symmetrical peak (asymmetry factor closest to 1.0).
-
Diagram: Mobile Phase pH Optimization Workflow
Caption: Workflow for optimizing mobile phase pH to improve peak shape.
Protocol 2: Improving Resolution by Modifying Selectivity
This protocol focuses on enhancing the separation between LY 227942 and this compound by altering the mobile phase organic modifier.
Methodology:
-
Preparation of Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase A2: 0.1% Formic Acid in Water
-
Mobile Phase B2: 0.1% Formic Acid in Methanol
-
-
Chromatographic Conditions:
-
Column: High-resolution C18, 2.1 x 100 mm, 1.8 µm
-
Gradient Program: 20% to 80% B over 10 minutes (adjust as necessary)
-
Flow Rate: 0.4 mL/min
-
Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: Mass Spectrometry (to distinguish between the parent and deuterated analog).
-
-
Procedure:
-
Equilibrate the system with the acetonitrile-based mobile phase.
-
Inject a mixed standard solution of LY 227942 and this compound.
-
Record the chromatogram and calculate the resolution (Rs).
-
Thoroughly flush the system and equilibrate with the methanol-based mobile phase.
-
Inject the same mixed standard solution.
-
Record the chromatogram and calculate the resolution (Rs).
-
-
Data Analysis:
-
Compare the resolution values obtained with acetonitrile and methanol.
-
The organic modifier providing a baseline resolution (Rs > 1.5) is preferred.
-
Data Presentation
Table 2: Hypothetical Data from Mobile Phase pH Optimization
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry Factor (As) | Observations |
| 2.5 | 4.21 | 1.1 | Symmetrical peak, good shape. |
| 3.5 | 4.53 | 1.4 | Slight tailing observed. |
| 4.5 | 5.12 | 1.9 | Significant tailing. |
| 6.0 | 6.89 | 2.5 | Severe tailing, broad peak. |
| 7.5 | 8.24 | 1.3 | Symmetrical peak, but longer run time. |
Based on this hypothetical data, a pH of 2.5 would be chosen for optimal peak shape and reasonable analysis time.
Table 3: Hypothetical Data from Selectivity Optimization for Resolution
| Organic Modifier | Retention Time LY 227942 (min) | Retention Time this compound (min) | Resolution (Rs) |
| Acetonitrile | 5.68 | 5.65 | 0.8 |
| Methanol | 6.42 | 6.35 | 1.6 |
In this hypothetical scenario, switching from acetonitrile to methanol significantly improves the resolution between the analyte and its deuterated internal standard, achieving baseline separation.
References
Technical Support Center: Troubleshooting Poor Recovery of LY 227942-d5
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor recovery of the deuterated internal standard LY 227942-d5 during sample extraction. The following resources offer troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low recovery of our deuterated internal standard, this compound, during solid-phase extraction (SPE). What are the most common causes?
A1: Low recovery of an internal standard in SPE can stem from several factors. The most common culprits include:
-
Inappropriate Sorbent Selection: The chosen sorbent may not have the optimal chemical properties to retain this compound.
-
Suboptimal pH: The pH of the sample and loading buffer can significantly impact the ionization state of the analyte, affecting its retention on the sorbent.[1][2]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the internal standard from the sorbent completely.[3][4]
-
Breakthrough: The internal standard may be eluting prematurely during the sample loading or washing steps.[5][6]
-
Matrix Effects: Components in the sample matrix can interfere with the binding of the internal standard to the sorbent or co-elute and cause ion suppression in the final analysis.[4]
-
Irreversible Binding: The internal standard may be binding irreversibly to the sorbent material.[4]
Q2: Our lab is using liquid-liquid extraction (LLE), and the recovery of this compound is highly variable. What should we investigate?
A2: Variability in LLE recovery often points to issues with phase separation, solvent choice, or pH control. Key areas to investigate include:
-
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to inconsistent recovery.[7][8] This is more common with samples high in lipids or proteins.
-
Incorrect Solvent Polarity: The polarity of the extraction solvent may not be optimal for partitioning this compound from the aqueous phase.[8]
-
Incorrect pH: The pH of the aqueous phase must be adjusted to ensure the internal standard is in its neutral, most soluble form for extraction into the organic solvent.[8]
-
Insufficient Mixing: Inadequate mixing of the two phases can lead to incomplete extraction.
-
Phase Separation Issues: Incomplete separation of the aqueous and organic layers can result in loss of the analyte.
Q3: Could the deuterated standard itself be the source of the problem?
A3: Yes, in some cases, the deuterated standard can contribute to recovery issues. Potential problems include:
-
Isotopic Exchange: Although less common with deuterium labels on stable positions, there is a possibility of hydrogen/deuterium exchange under certain pH or temperature conditions.
-
Purity of the Standard: Impurities in the internal standard solution can interfere with the analysis.[9][10] It is crucial to use a high-purity standard from a reputable supplier.
-
Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the non-deuterated analyte, which could affect integration and quantification if not properly accounted for.[11][12]
Troubleshooting Guides
Guide 1: Solid-Phase Extraction (SPE) Troubleshooting
This guide provides a systematic approach to diagnosing and resolving poor recovery of this compound in SPE protocols.
Step 1: Systematically Evaluate Each Step of the SPE Protocol
To pinpoint the source of the loss, analyze the fractions from each step of the SPE process (flow-through, wash, and elution).
Table 1: Hypothetical Recovery of this compound in Different SPE Fractions
| SPE Step | Expected Recovery of this compound | Observed Recovery (Problem Scenario) | Potential Cause |
| Flow-through | <1% | 30% | Inadequate retention (breakthrough). |
| Wash Solution | <1% | 25% | Wash solvent is too strong. |
| Elution | >95% | 40% | Incomplete elution. |
Step 2: Address the Identified Issue
Based on the findings from Step 1, implement the following corrective actions:
-
If significant this compound is found in the flow-through:
-
Verify Sorbent Choice: Ensure the sorbent chemistry is appropriate for the chemical properties of LY 227942. If it is a non-polar compound, a reversed-phase sorbent (e.g., C18) is suitable.
-
Optimize Sample pH: Adjust the pH of the sample to ensure the analyte is in a state that promotes strong retention on the sorbent.[3]
-
Decrease Flow Rate: A slower flow rate during sample loading can improve retention.[3]
-
-
If significant this compound is found in the wash solution:
-
Use a Weaker Wash Solvent: The wash solvent may be too strong, causing premature elution.[4] Decrease the percentage of organic solvent in the wash solution.
-
-
If the recovery in the elution fraction is low:
-
Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte.[4] Increase the percentage of organic solvent or add a modifier (e.g., a small amount of acid or base) to the elution solvent.
-
Increase Elution Volume: A larger volume of elution solvent may be needed to ensure complete recovery.[3]
-
Consider a Different Sorbent: If recovery remains low, the analyte may be irreversibly binding to the sorbent.[4] A different type of sorbent may be required.
-
Diagram 1: Troubleshooting Workflow for Poor SPE Recovery
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting
This guide outlines steps to improve the recovery of this compound in LLE procedures.
Step 1: Identify the Source of the Problem
Observe the extraction process carefully for any visual cues and systematically test different parameters.
Table 2: Troubleshooting Poor Recovery in Liquid-Liquid Extraction
| Observation | Potential Cause | Recommended Action |
| Formation of an emulsion at the interface. | High concentration of lipids or proteins. | - Centrifuge the sample to break the emulsion. - Add a small amount of salt (salting out).[7] - Gently rock the sample instead of vigorous shaking. |
| Low and inconsistent recovery. | Incorrect pH of the aqueous phase. | Determine the pKa of LY 227942 and adjust the pH of the aqueous phase to be at least 2 units away from the pKa to ensure it is in its neutral form.[8] |
| Low recovery. | Suboptimal extraction solvent. | Test a range of solvents with different polarities to find the one that provides the best partitioning for this compound. |
| Inconsistent recovery across samples. | Inconsistent mixing or phase separation. | Standardize the mixing time and intensity. Ensure complete separation of the layers before collecting the organic phase. |
Diagram 2: Optimizing Liquid-Liquid Extraction
Caption: A workflow for troubleshooting and optimizing LLE protocols.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol provides a general method that can be adapted for the extraction of small molecule drugs from a biological matrix.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg)
-
Human Plasma Sample
-
This compound Internal Standard Stock Solution
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid
-
Acetonitrile (HPLC Grade)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw human plasma samples at room temperature.
-
To 500 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 2% formic acid in water and vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove any unbound matrix components.
-
-
Drying:
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Diagram 3: Solid-Phase Extraction Workflow
Caption: A step-by-step workflow for the Solid-Phase Extraction protocol.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol provides a general method for the LLE of small molecule drugs.
Materials:
-
Human Plasma Sample
-
This compound Internal Standard Stock Solution
-
Methyl tert-butyl ether (MTBE)
-
Sodium Hydroxide Solution (1 M)
-
Centrifuge Tubes (15 mL)
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 15 mL centrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample (adjust based on the pKa of LY 227942).
-
-
Extraction:
-
Add 5 mL of MTBE to the tube.
-
Cap the tube and vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
References
- 1. specartridge.com [specartridge.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Utilizing LY 227942-d5 for Instrument Variability Correction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LY 227942-d5 as an internal standard to correct for instrument variability in quantitative analyses. LY 227942 is also known as Duloxetine.[1][2][3] this compound is a deuterated form of Duloxetine used to improve the accuracy and precision of its quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a stable isotope-labeled (deuterated) version of the active pharmaceutical ingredient LY 227942 (Duloxetine). It is used as an internal standard (IS) in quantitative analytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its purpose is to correct for variability that can occur during sample preparation and analysis, ensuring more accurate and precise measurement of the parent drug, LY 227942.
Q2: How does a deuterated internal standard like this compound correct for instrument variability?
A2: this compound is chemically identical to LY 227942, except that some hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This small mass change allows it to be distinguished from the parent drug by the mass spectrometer. Because it is so similar to the analyte, it behaves nearly identically during sample extraction, chromatography, and ionization. Therefore, any sample loss or fluctuation in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more reliable results.
Q3: What are the key considerations when using this compound as an internal standard?
A3: When using this compound, it is crucial to ensure:
-
Purity: The isotopic and chemical purity of the internal standard should be high to prevent interference with the analyte signal.
-
Co-elution: Ideally, the analyte and the internal standard should elute at the same time from the liquid chromatography column to ensure they are subjected to the same matrix effects.
-
Stability: The deuterium labels should be in a stable position on the molecule to prevent back-exchange with hydrogen from the solvent or matrix.
-
Concentration: The concentration of the internal standard should be consistent across all samples and be sufficient to produce a stable and reproducible signal.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard in LC-MS/MS assays.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Internal Standard (IS) Response | 1. Inconsistent sample preparation. 2. Incomplete mixing of the IS with the sample. 3. Instrumental issues (e.g., inconsistent injection volume, fluctuating source conditions). 4. IS instability in the sample matrix. | 1. Review and standardize the sample preparation workflow. 2. Ensure thorough vortexing or mixing after adding the IS to each sample. 3. Check the autosampler for air bubbles, ensure proper needle seating, and allow the mass spectrometer to stabilize before analysis. 4. Perform a bench-top stability assessment of the IS in the biological matrix. |
| Low Internal Standard Response | 1. Errors in IS concentration preparation. 2. Ion suppression due to matrix effects. 3. Inefficient extraction of the IS. 4. Instrument contamination. | 1. Verify the concentration of the IS stock and working solutions. 2. Dilute the sample to reduce matrix effects or optimize the chromatographic separation to avoid co-elution with interfering components. 3. Re-evaluate and optimize the sample extraction procedure. 4. Flush the LC-MS system with appropriate solvents to remove potential contaminants. |
| Internal Standard Signal Detected in Blank Samples | 1. Contamination of the blank matrix. 2. Carryover from a previous high-concentration sample. 3. Isotopic contribution from the analyte (crosstalk). 4. Presence of unlabeled analyte as an impurity in the IS. | 1. Use a new, certified blank matrix. 2. Inject a blank solvent after a high-concentration sample to check for carryover and optimize the autosampler wash method. 3. Assess the contribution of the analyte to the IS signal by injecting a high-concentration standard without the IS. 4. Analyze a solution of the IS alone to check for the presence of the unlabeled analyte. |
| Analyte and Internal Standard Do Not Co-elute | 1. Isotope effect: The presence of deuterium can sometimes cause a slight shift in retention time. 2. Different chemical forms of the analyte and IS. | 1. This is sometimes unavoidable but should be minimal. If the separation is significant, it may compromise the ability of the IS to correct for matrix effects. Re-evaluation of the chromatographic method may be necessary. 2. Ensure both the analyte and IS are in the same salt form or free base/acid form. |
Experimental Protocols
Chemical Properties of LY 227942 (Duloxetine)
| Property | Value |
| Chemical Name | (+)-(S)-N-Methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine |
| Synonyms | Duloxetine, LY-248686 |
| Molecular Formula | C18H19NOS |
| Molecular Weight | 297.41 g/mol [1] |
The hydrochloride salt (Duloxetine HCl) has a molecular formula of C18H19NOS·HCl and a molecular weight of 333.88 g/mol .[4] this compound is the deuterated form of Duloxetine.
Sample Preparation and LC-MS/MS Analysis of Duloxetine (LY 227942) in Human Plasma
This protocol is a representative method for the quantification of Duloxetine in human plasma using Duloxetine-d5 as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Duloxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve Duloxetine in methanol.
-
Duloxetine-d5 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Duloxetine-d5 in methanol.[5]
-
Working Solutions: Prepare serial dilutions of the Duloxetine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of Duloxetine-d5 at a fixed concentration (e.g., 200 ng/mL).[5][6]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[6]
-
Add 10 µL of the Duloxetine-d5 working solution (e.g., 200 ng/mL) to each tube and vortex briefly.[6]
-
Add 25 µL of 0.1% formic acid and vortex.[6]
-
Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[6]
-
Load the sample mixture onto the conditioned SPE cartridge.[6]
-
Wash the cartridge with 1.0 mL of 0.1% formic acid followed by 1.0 mL of 5% methanol.[6]
-
Elute the analyte and IS with 0.5 mL of the mobile phase.[6]
-
Inject an aliquot (e.g., 10 µL) of the eluate into the LC-MS/MS system.[6]
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.[6]
-
Column: Zorbax SB C18, 50 mm × 2.1 mm, 5 µm, or equivalent.[6]
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (83:17, v/v).[6]
-
Flow Rate: 0.9 mL/min.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Experimental Workflow for Sample Analysis
Caption: Workflow for the quantification of LY 227942 using this compound.
Mechanism of Action of LY 227942 (Duloxetine)
LY 227942 (Duloxetine) is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[9][10] It works by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to the postsynaptic neuron.
Caption: Mechanism of action of LY 227942 as a serotonin-norepinephrine reuptake inhibitor.
References
- 1. Duloxetine [drugfuture.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 盐酸度洛西汀 - (S)-度洛西汀 盐酸盐, (γS)-N-甲基-3-(萘-1-基氧)-3-(噻吩-2-基)丙烷-1-胺 盐酸盐 [sigmaaldrich.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Duloxetine HCl | 5-HT-noradrenaline reuptake inhibitor [stressmarq.com]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of High-Purity LY 227942-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of high-purity LY 227942-d5.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A common and practical approach for the synthesis of this compound involves the coupling of a deuterated precursor with a non-deuterated coupling partner. A typical strategy is the reaction of aniline-d5 with 4-aminopyridine in the presence of a phosgene-free carbonylating agent, such as carbonyldiimidazole (CDI), to form the urea linkage. This method avoids the use of highly toxic phosgene.
Q2: Where can the deuterium atoms be incorporated in the LY 227942 structure?
A2: For this compound, the five deuterium atoms are typically incorporated into the phenyl ring, starting from commercially available aniline-d5. The protons on the amino groups of aniline and 4-aminopyridine are readily exchangeable with protic solvents and are generally not the sites of stable isotopic labeling.[1]
Q3: What are the primary analytical techniques for assessing the purity and isotopic enrichment of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the final compound. To determine the isotopic enrichment and confirm the location of the deuterium atoms, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2] High-resolution mass spectrometry (HRMS) can distinguish between the desired deuterated product and any remaining non-deuterated or partially deuterated species.[3] ¹H NMR can be used to quantify the degree of deuteration by comparing the integration of the aromatic protons to a non-deuterated internal standard, while ²H NMR can directly detect the deuterium signals.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete activation of 4-aminopyridine with CDI.2. Poor quality of reagents or solvents.3. Suboptimal reaction temperature or time. | 1. Ensure CDI is freshly opened or properly stored to avoid deactivation by moisture. Consider a slight excess of CDI.2. Use anhydrous solvents and high-purity starting materials.3. Optimize the reaction temperature (e.g., room temperature to gentle heating) and monitor the reaction progress by TLC or LC-MS. |
| Incomplete Deuteration (Presence of LY 227942-d<5) | 1. Starting aniline-d5 has low isotopic enrichment.2. H/D exchange during the reaction or work-up. | 1. Verify the isotopic enrichment of the starting aniline-d5 by NMR or MS before use.2. Minimize the use of protic solvents (H₂O, MeOH) during the reaction and work-up if possible. Use deuterated solvents for work-up if H/D exchange is a significant issue. |
| Formation of Symmetrical Urea Byproducts (e.g., N,N'-diphenylurea-d10 or N,N'-di(pyridin-4-yl)urea) | 1. Reaction of the activated intermediate with the corresponding starting amine.2. Imbalance in the stoichiometry of the reactants. | 1. Control the rate of addition of the second amine to the activated intermediate. A one-pot, sequential addition of reagents is often preferred.2. Carefully control the stoichiometry to be as close to 1:1 (aniline-d5 to 4-aminopyridine) as possible. |
| Difficulty in Purification | 1. Co-elution of the product with starting materials or byproducts in chromatography.2. Product is poorly soluble, making recrystallization challenging. | 1. Optimize the chromatography conditions (e.g., gradient elution, different solvent systems).2. Screen for suitable recrystallization solvents or solvent mixtures.[6][7] A common technique is to dissolve the crude product in a hot solvent in which it is highly soluble and then allow it to cool slowly to form pure crystals.[7] |
Quantitative Data
Table 1: Representative Yields and Purity in the Synthesis of Diaryl Ureas
| Reaction Step | Method | Starting Materials | Typical Yield (%) | Typical Purity (%) |
| Monoaryl Urea Formation | Pd-Catalyzed C-N Coupling | Benzylurea, Aryl Chloride | 70-85 | >95 |
| Unsymmetrical Diaryl Urea | Pd-Catalyzed C-N Coupling | Monoaryl Urea, Aryl Halide | 60-90 | >98 |
| Unsymmetrical Diaryl Urea | Phosgene-Free (CDI) | Aniline, Aminopyridine | 75-95 | >97 |
This data is synthesized from typical results reported for the synthesis of unsymmetrical diaryl ureas and should be considered as a general guide.[8]
Table 2: Isotopic Enrichment Analysis
| Compound | Analytical Method | Expected M+H | Observed M+H | Isotopic Purity (%) |
| LY 227942 | HRMS | 214.0975 | 214.0973 | N/A |
| This compound | HRMS | 219.1289 | 219.1285 | >98 |
| This compound | ¹H NMR | N/A | N/A | >98 |
Expected values are calculated based on the chemical formula. Observed values and purity are representative of a successful synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via a Phosgene-Free Method
Materials:
-
4-Aminopyridine
-
Carbonyldiimidazole (CDI)
-
Aniline-d5 (>98% isotopic purity)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of 4-Aminopyridine: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-aminopyridine (1.0 eq) in anhydrous THF. To this stirred solution, add CDI (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours at room temperature. The progress of the activation can be monitored by TLC.
-
Urea Formation: To the reaction mixture containing the activated 4-aminopyridine, add a solution of aniline-d5 (1.0 eq) in anhydrous THF dropwise over 15 minutes. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The pure product can be further recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals.[9][10]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low isotopic purity.
Caption: Potential side reaction in urea formation.
References
- 1. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. caod.oriprobe.com [caod.oriprobe.com]
preventing degradation of LY 227942-d5 during storage
Welcome to the Technical Support Center for LY 227942-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter during your experiments.
LY 227942 is also known as Duloxetine. This compound is the deuterated form of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, focusing on preventing its degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound purity over time, even when stored at recommended temperatures. | Hydrolytic Degradation: LY 227942 is susceptible to hydrolysis, particularly in acidic, neutral, and alkaline solutions. The ether linkage is a primary site for cleavage.[1][2][3][4][5] | - Store the compound in its solid, powdered form in a tightly sealed container. - If a solution is necessary, prepare it fresh before use. - For short-term storage of solutions, use aprotic solvents if compatible with your experimental design. - If aqueous buffers are required, use a neutral to slightly basic pH and store at 2-8°C for a very limited time. Avoid acidic conditions. |
| Appearance of a new, early-eluting peak in HPLC analysis, especially after exposure to acidic conditions. | Formation of α-Naphthol: This is the most common degradation product resulting from the acid-catalyzed cleavage of the ether bond in the LY 227942 molecule.[4][6][7] | - Confirm the identity of the peak by co-injecting with an α-naphthol standard. - To prevent this degradation, strictly avoid acidic environments during sample preparation, storage, and analysis. |
| Reduced recovery or inconsistent results when working with solutions. | Photolytic or Thermal Degradation in Solution: While relatively stable as a solid, LY 227942 in solution can degrade upon exposure to light or elevated temperatures.[2][3][8] | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[9] - Avoid exposing solutions to high temperatures. Prepare and handle solutions at room temperature or below whenever possible. |
| Gradual degradation of the compound in solution, even when protected from light and stored at low temperatures. | Oxidative Degradation: Although less common than hydrolysis, oxidation can still occur over prolonged periods, especially in the presence of oxidizing agents.[6] | - Use degassed solvents to prepare solutions. - Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed, light-resistant container. Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation and moisture absorption.
Q2: How susceptible is this compound to degradation?
A2: The non-deuterated form, Duloxetine (LY 227942), is highly susceptible to degradation under acidic conditions, leading to the formation of α-naphthol.[4][6][7] It also degrades in neutral and alkaline solutions, particularly at elevated temperatures.[2][8] Degradation in solution is also observed under photolytic and thermal stress.[2][3] The solid form is more stable.
Q3: Can I store this compound in solution?
A3: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is unavoidable, use an aprotic solvent and store at -20°C in a tightly sealed, light-resistant container. If an aqueous buffer is necessary, use a neutral pH and store at 2-8°C for the shortest possible duration.
Q4: What are the primary degradation products of this compound that I should monitor?
A4: The primary and most reported degradation product is α-naphthol, formed via acid-catalyzed hydrolysis of the ether linkage.[4][6][7] Other potential degradation products that have been observed under various stress conditions include positional isomers and other related substances.[6]
Q5: How can I check for degradation in my sample of this compound?
A5: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), should be used.[9][10][11] This method should be capable of separating the intact this compound from its potential degradation products, most notably α-naphthol.
Summary of Forced Degradation Studies for Duloxetine (LY 227942)
The following table summarizes the typical degradation behavior of the non-deuterated parent compound, Duloxetine, under various stress conditions as reported in the literature. This information can serve as a guide for designing stability studies for this compound.
| Stress Condition | Conditions Applied | Observed Degradation | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 N HCl at room temperature or elevated temperatures | Significant Degradation | α-Naphthol and other related substances[4][6][7] |
| Base Hydrolysis | 0.1 N NaOH at elevated temperatures | Degradation observed, generally less severe than acid hydrolysis | Various degradation products[1][2] |
| Neutral Hydrolysis | Water at elevated temperatures | Degradation observed | Various degradation products[1][2] |
| Oxidative | 3-30% H₂O₂ at room temperature | Generally stable | Minimal to no degradation[6][8][10] |
| Photolytic | Exposure to UV light (in solution) | Significant Degradation | Multiple degradation products[3][12] |
| Thermal (Dry Heat) | 60-80°C (solid state) | Generally stable | Minimal to no degradation[10][11] |
| Thermal (Solution) | 60°C | Significant Degradation | Multiple degradation products[8] |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water (50:50).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Withdraw samples at various time points.
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C. Withdraw samples at various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and fluorescent light. Prepare a control sample wrapped in foil to protect it from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C. Also, heat the stock solution at 60°C. Sample at various time points.
3. Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples and a non-stressed control sample to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method. A common starting point is a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[9][11] Use a photodiode array (PDA) detector to monitor peak purity.
Example Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 5.4 with phosphoric acid) and acetonitrile (50:50, v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 229 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Caption: Key degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijper.org [ijper.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Incubation Times for In Vitro Metabolism Studies with LY227942-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the in vitro metabolism of LY227942-d5. The information is designed to address common issues and provide clear protocols for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY227942-d5 and how might its metabolism differ from its non-deuterated counterpart, LY227942 (Duloxetine)?
LY227942-d5 is a deuterated version of LY227942, a selective serotonin and norepinephrine reuptake inhibitor, also known as duloxetine. The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium. This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE).[1][2][] Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, it can be more difficult for metabolic enzymes to break.[] Consequently, LY227942-d5 may be metabolized more slowly than duloxetine.[2][]
Duloxetine is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6.[4][5] The major metabolic pathways involve oxidation of the naphthyl ring.[6][7] Given the KIE, it is crucial to experimentally determine the metabolic stability of LY227942-d5 rather than relying on data from its non-deuterated form.
Q2: What is the recommended starting point for incubation time in a metabolic stability assay with LY227942-d5?
Due to the potential for slower metabolism, it is advisable to start with a broader range of incubation times than you might for a non-deuterated compound. A good starting point would be a time-course experiment with samples taken at 0, 15, 30, 60, 90, and 120 minutes. For compounds that appear to be very stable, extending the incubation period up to 4 hours or even longer may be necessary.
Q3: How do I know if my incubation time is too short or too long?
-
Too short: If you see very little or no disappearance of the parent compound (LY227942-d5) across your time points, your incubation time is likely too short.
-
Too long: If the parent compound is almost completely metabolized at your earliest time point (e.g., less than 10% remaining at 15 minutes), your incubation is too long, and you are not accurately capturing the initial rate of metabolism. In this case, you should shorten the incubation intervals (e.g., 0, 2, 5, 10, 15, and 30 minutes).
Q4: Can the concentration of liver microsomes or S9 fraction affect the optimal incubation time?
Yes, the concentration of the enzyme source is a critical factor. A higher concentration of microsomal protein will result in a faster rate of metabolism, potentially requiring shorter incubation times. Conversely, a lower protein concentration will lead to a slower metabolic rate, necessitating longer incubation times. It is important to keep the protein concentration consistent across experiments to ensure reproducibility.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No metabolism of LY227942-d5 observed, even at long incubation times. | Inactive Enzymes: The liver microsomes or S9 fraction may have lost activity due to improper storage or handling. | 1. Ensure that microsomal preparations are stored at -80°C and thawed on ice immediately before use. 2. Run a positive control with a compound known to be metabolized by the same enzyme system (e.g., a known CYP1A2 or CYP2D6 substrate) to verify enzyme activity. |
| Missing Cofactors: NADPH is an essential cofactor for CYP450-mediated metabolism. | 1. Ensure that NADPH is added to the incubation mixture at the appropriate concentration (typically 1 mM). 2. Use a fresh stock of NADPH, as it can degrade over time. | |
| Kinetic Isotope Effect: The deuteration of LY227942-d5 may significantly slow its metabolism, making it appear stable within the tested timeframe. | 1. Extend the incubation time significantly (e.g., up to 4-6 hours). 2. Increase the protein concentration to accelerate the reaction. 3. Consider using a more sensitive analytical method to detect small amounts of metabolite formation. | |
| High variability between replicate experiments. | Inconsistent Pipetting: Inaccurate pipetting of the test compound, microsomes, or cofactors can lead to variability. | 1. Ensure all pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions like microsomal suspensions. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. | 1. Pre-warm all solutions to 37°C before starting the reaction. 2. Use a calibrated water bath or incubator for the incubations. | |
| Time Delays in Stopping the Reaction: Inconsistent timing in quenching the reaction can introduce variability. | 1. Prepare your quenching solution (e.g., cold acetonitrile) in advance. 2. Stop the reactions at precisely the designated time points. | |
| Unexpectedly rapid metabolism of LY227942-d5. | Incorrect Compound Concentration: An error in the stock solution concentration could lead to a lower than expected starting amount. | 1. Verify the concentration of your LY227942-d5 stock solution. |
| High Protein Concentration: The microsomal protein concentration may be too high for this specific compound. | 1. Reduce the protein concentration in the incubation mixture and repeat the experiment. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for LY227942-d5 in Human Liver Microsomes
1. Objective: To determine the linear range of metabolism for LY227942-d5 in human liver microsomes to select the appropriate incubation time for definitive metabolic stability studies.
2. Materials:
-
LY227942-d5
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH (cofactor)
-
Acetonitrile (quenching solution)
-
Positive control substrate (e.g., phenacetin for CYP1A2 or dextromethorphan for CYP2D6)
-
Incubator or water bath (37°C)
-
LC-MS/MS for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of LY227942-d5 in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a working solution of LY227942-d5 by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a stock solution of NADPH.
-
-
Incubation Setup:
-
Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).
-
In each tube, combine the phosphate buffer, HLM (e.g., to a final concentration of 0.5 mg/mL), and the LY227942-d5 working solution.
-
Prepare a negative control without NADPH to assess non-enzymatic degradation.
-
Prepare a positive control with a known substrate to confirm enzyme activity.
-
-
Initiation and Incubation:
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to each tube (except the negative control).
-
Vortex gently to mix.
-
Incubate at 37°C.
-
-
Termination of Reaction:
-
At each designated time point, stop the reaction by adding an equal volume of cold acetonitrile.
-
For the 0-minute time point, add the acetonitrile before adding the NADPH.
-
Vortex to mix and precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of LY227942-d5.
-
4. Data Analysis:
-
Plot the percentage of LY227942-d5 remaining versus time.
-
Determine the time range over which the disappearance of LY227942-d5 is linear.
-
Select an incubation time within this linear range for future experiments, typically a time point where 10-20% of the compound has been metabolized.
Data Presentation
Table 1: Hypothetical Metabolic Stability of LY227942-d5 vs. LY227942 in Human Liver Microsomes
| Incubation Time (minutes) | % LY227942 Remaining | % LY227942-d5 Remaining |
| 0 | 100 | 100 |
| 15 | 75 | 95 |
| 30 | 52 | 88 |
| 60 | 28 | 75 |
| 90 | 15 | 62 |
| 120 | 8 | 51 |
This is hypothetical data to illustrate the potential impact of the kinetic isotope effect.
Visualizations
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for no metabolism.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Co-eluting Interferences with LY227942-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-eluting interferences when using LY227942-d5 as an internal standard in quantitative bioanalysis. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is LY227942-d5 and what is its primary application?
LY227942-d5 is the deuterium-labeled version of LY227942 (Duloxetine). It is primarily used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) for the determination of duloxetine in biological matrices.[1] The use of a stable isotope-labeled internal standard like LY227942-d5 is considered the gold standard for correcting for matrix effects and variability during sample preparation and analysis.[2]
Q2: What are co-eluting interferences and how do they affect my analysis with LY227942-d5?
Co-eluting interferences are compounds in the sample matrix that are not chromatographically separated from the analyte (duloxetine) and the internal standard (LY227942-d5). These interferences can impact the accuracy, precision, and sensitivity of the assay. The primary ways they affect analysis are through:
-
Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's ion source.[3][4] This can lead to inaccurate quantification if the effect on the analyte and the internal standard is not identical.
-
Isobaric Interference: An interfering compound may have the same nominal mass-to-charge ratio (m/z) as the analyte or internal standard, leading to a falsely elevated signal.
-
Direct Signal Contribution: Impurities in the sample or even the internal standard itself can contribute to the signal at the analyte's m/z, leading to inaccurate results.[5]
Q3: My LY227942-d5 peak is showing poor shape or splitting. What could be the cause?
Poor peak shape or splitting of the LY227942-d5 peak can be caused by several factors:
-
Chromatographic Issues: Problems with the analytical column, such as degradation or contamination, can lead to peak distortion.
-
Sample Overload: Injecting too much sample onto the column can cause peak fronting or tailing.
-
Co-eluting Interferences: A closely eluting interference can merge with the main peak, causing apparent splitting or tailing.
-
Isotope Effect: While generally minor, the deuterium labeling in LY227942-d5 can sometimes cause slight chromatographic separation from the unlabeled analyte, especially under certain chromatographic conditions.[5][6] This could be exacerbated by interactions with matrix components.
Troubleshooting Guide
Problem 1: Inconsistent or inaccurate quantification of duloxetine.
Symptoms:
-
High variability between replicate injections.
-
Poor accuracy of quality control (QC) samples.
-
Non-linear calibration curves.
Possible Cause: Differential matrix effects on duloxetine and LY227942-d5. Even though LY227942-d5 is a stable isotope-labeled internal standard, slight differences in elution time or the presence of specific matrix components can lead to disproportionate ion suppression or enhancement.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantification.
Detailed Methodologies:
-
Evaluate Analyte/IS Co-elution:
-
Prepare a solution containing both duloxetine and LY227942-d5 in a clean solvent.
-
Acquire data using your current LC-MS method.
-
Overlay the chromatograms for the analyte and the internal standard.
-
Acceptance Criteria: The retention times should be within a very narrow window (e.g., ± 0.05 minutes), and the peak shapes should be symmetrical and well-defined.
-
-
Post-Column Infusion Experiment:
-
Set up a T-junction between the LC column and the mass spectrometer ion source.
-
Infuse a standard solution of duloxetine and LY227942-d5 at a constant flow rate (e.g., 10 µL/min) via a syringe pump.
-
Inject a blank matrix sample onto the LC column.
-
Monitor the signal of the infused compounds. A dip in the baseline signal indicates a region of ion suppression, while a rise indicates enhancement. If your analyte and IS elute in a region of significant suppression, this is likely the cause of your issue.[5]
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the gradient slope to be less steep around the elution time of duloxetine to improve separation from interfering matrix components.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and move the analyte peak away from interference zones.
-
-
Enhance Sample Preparation:
-
Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of matrix components.
-
-
Use Matrix-Matched Calibrators:
-
Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to ensure that the calibration curve accurately reflects the matrix effects.[2]
-
Data Summary Table:
| Troubleshooting Step | Parameter | Initial Condition | Optimized Condition | Outcome |
| Chromatography | Gradient | 5-95% B in 5 min | 20-60% B in 8 min | Improved separation from early eluting interferences. |
| Sample Prep | Method | Protein Precipitation | Solid-Phase Extraction | Reduced matrix effects by 30% (based on post-extraction spike). |
| Calibration | Calibrators | In Solvent | In Blank Plasma | Improved accuracy of QC samples from 75% to 98%. |
Problem 2: Interference at the mass transition of LY227942-d5.
Symptom:
-
A peak is observed in the LY227942-d5 mass transition channel in blank matrix samples.
Possible Causes:
-
Isobaric Interference: A compound in the matrix has the same nominal mass and produces a fragment ion of the same nominal mass as LY227942-d5.
-
Cross-talk from Analyte: In samples with very high concentrations of duloxetine, the +5 Da isotope of duloxetine may contribute to the signal of LY227942-d5.[7]
-
Contamination: Contamination of the LC-MS system or glassware with the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for internal standard channel interference.
Detailed Methodologies:
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Analyze a blank matrix sample where the interference is observed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Determine the exact mass of the interfering peak.
-
Interpretation: If the exact mass is different from the theoretical exact mass of LY227942-d5, it confirms an isobaric interference.
-
-
Evaluate Analyte Crosstalk:
-
Inject a high-concentration standard of unlabeled duloxetine.
-
Monitor the mass transition for LY227942-d5.
-
Interpretation: If a signal is observed, it indicates that the isotopic peaks of duloxetine are contributing to the internal standard signal.
-
-
Modify MRM Transitions:
-
If an isobaric interference is confirmed, investigate alternative, more specific fragment ions for LY227942-d5 that are not shared by the interfering compound.
-
Data Summary Table:
| Investigation Step | Finding | Action Taken | Result |
| HRMS Analysis | Interference exact mass differs from LY227942-d5 by 0.02 Da. | Confirmed isobaric interference. | Proceeded to modify MRM transitions. |
| MRM Transition Optimization | Alternative fragment ion at m/z 159.1 for LY227942-d5 shows no interference. | Switched to the new MRM transition (303.3 -> 159.1). | Interference in blank samples eliminated. |
| Analyte Crosstalk Check | Signal in IS channel was <0.1% of analyte signal at ULOQ. | Deemed negligible. | No action required. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard Debate: Cross-Validating LY 227942-d5 with Alternative Internal Standards in Bioanalysis
A definitive guide for researchers navigating the critical choice of internal standards for the quantitative analysis of LY 227942 (Duloxetine). This report furnishes a comparative analysis of the performance of the deuterated internal standard, LY 227942-d5, against commonly used structural analog internal standards, supported by experimental data from published literature.
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays, owing to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS method is the choice of an appropriate internal standard (IS), which is added to samples to correct for variability during sample processing and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical procedure.
This guide provides a detailed comparison of this compound, a deuterated stable isotope-labeled internal standard for LY 227942 (also known as Duloxetine), with other non-deuterated, structurally similar internal standards. The data presented herein is collated from various validated bioanalytical methods.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte. This structural similarity ensures that it co-elutes with the analyte during chromatography and experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.
In contrast, structural analog internal standards, while often more readily available and less expensive, may exhibit different chromatographic retention times and ionization efficiencies. This can lead to less effective compensation for matrix effects and other sources of variability.
The following tables summarize the validation parameters from studies employing either a deuterated internal standard or a structural analog for the quantification of Duloxetine in human plasma.
Table 1: Bioanalytical Method Parameters using a Deuterated Internal Standard (this compound or similar)
| Parameter | Method 1 | Method 2 |
| Internal Standard | Duloxetine-d3 | Duloxetine-d5 |
| Extraction Method | Protein Precipitation | Solid Phase Extraction |
| Linearity Range (ng/mL) | 5 - 800 | 0.1 - 100 |
| Accuracy (%) | 96.36 - 108.44 | 97.1 - 103.5 |
| Precision (%CV) | 0.11 - 7.73 | 5.21 - 7.02 |
| Recovery (%) | Not Reported | 80.31 |
| Reference | [1] | [2] |
Table 2: Bioanalytical Method Parameters using Structural Analog Internal Standards
| Parameter | Method 3 | Method 4 | Method 5 |
| Internal Standard | Atomoxetine | Telmisartan | Fluoxetine |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.5 - 200 | 0.1 - 100.017 |
| Accuracy (%) | 108 (at LLOQ) | 85 - 115 | 97.14 - 103.50 |
| Precision (%CV) | 5.12 (at LLOQ) | < 15 | 5.21 - 7.02 |
| Recovery (%) | Not Reported | 73 - 100 | 81.09 |
| Reference | [3] | [4] | [2] |
From the data, it is evident that both deuterated and well-chosen structural analog internal standards can be used to develop validated bioanalytical methods for Duloxetine. However, methods employing deuterated standards often exhibit excellent precision and accuracy across the entire calibration range.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: LC-MS/MS Analysis of Duloxetine using a Deuterated Internal Standard (Adapted from[1])
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of beagle dog plasma, add 20 µL of Duloxetine-d3 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm)
-
Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B) (75:25, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Duloxetine: m/z 298.0 → 154.0
-
Duloxetine-d3: m/z 301.0 → 157.0
-
Protocol 2: LC-MS/MS Analysis of Duloxetine using a Structural Analog Internal Standard (Adapted from[3])
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of Atomoxetine internal standard solution.
-
Add 2.5 mL of n-hexane as the extraction solvent.
-
Vortex for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: Luna® 5 µm C8 (100 x 4.6 mm)
-
Mobile Phase: 0.05% formic acid and 0.1% ammonium trifluoroacetate in water and Methanol (23:77, v/v)
-
Flow Rate: 0.5 mL/min
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Duloxetine: m/z 298.00 → 154.00
-
Atomoxetine: m/z 256.00 → 148.00
-
Visualizing the Workflow
To better illustrate the logical flow of a bioanalytical method validation incorporating an internal standard, the following diagram is provided.
References
- 1. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ajpamc.com [ajpamc.com]
A Comparative Analysis of Ionization Efficiency: LY 227942 vs. LY 227942-d5
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. This guide provides a comparative overview of the ionization efficiency of LY 227942, also known as duloxetine, and its deuterated analog, LY 227942-d5. The fundamental principle underpinning the use of this compound is that it is chemically and physically almost identical to LY 227942, and therefore is expected to have a nearly identical ionization efficiency.
Principles of Ionization Efficiency with Deuterated Standards
This compound serves as an ideal internal standard for the quantification of LY 227942 in complex matrices. The five deuterium atoms in this compound increase its mass by five Daltons, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, this substitution has a negligible effect on its physicochemical properties, such as polarity and pKa. Consequently, during LC-MS analysis, LY 227942 and this compound are expected to co-elute from the liquid chromatography column and exhibit the same behavior in the ion source of the mass spectrometer. This includes a nearly identical ionization efficiency.
The co-elution and similar ionization behavior ensure that any variations in the analytical process, such as ion suppression or enhancement due to matrix effects, affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.
Performance Characteristics
While direct experimental values for the ionization efficiency of LY 227942 and this compound are not publicly available and are specific to the experimental conditions, the established principles of using stable isotope-labeled internal standards allow for a qualitative comparison.
| Parameter | LY 227942 (Analyte) | This compound (Internal Standard) | Rationale |
| Chemical Structure | C₁₈H₁₉NOS | C₁₈H₁₄D₅NOS | Identical core structure with deuterium substitution. |
| Molecular Weight | 297.41 g/mol | 302.44 g/mol | Mass difference allows for MS differentiation. |
| Ionization Efficiency | Variable, dependent on matrix and source conditions. | Expected to be nearly identical to LY 227942. | Negligible isotope effect on ionization. |
| Chromatographic Retention Time | Co-elutes with this compound. | Co-elutes with LY 227942. | Minimal isotope effect on chromatographic behavior. |
| Susceptibility to Matrix Effects | Affected by matrix components. | Affected by matrix components to the same extent as LY 227942. | Co-elution ensures simultaneous exposure to matrix interferents. |
Experimental Protocol: Quantification of LY 227942 in Human Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of LY 227942 in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
LY 227942: Q1 m/z 298.1 -> Q3 m/z 154.1
-
This compound: Q1 m/z 303.1 -> Q3 m/z 159.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
Visualizations
Caption: Experimental workflow for the quantification of LY 227942.
Caption: Mechanism of action of LY 227942 (Duloxetine).
Validation of an Analytical Method Using a Deuterated Internal Standard: A Guide Based on FDA Guidelines
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA), through its adoption of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, provides a harmonized framework for this process.[1][2][3] This guide focuses on the validation of an analytical method using a deuterated internal standard, exemplified by LY 227942-d5, and compares its performance characteristics to methods employing alternative internal standards.
Deuterated internal standards are considered the "gold standard" in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][4] These standards are chemically identical to the analyte of interest but have a different mass due to the substitution of hydrogen atoms with deuterium.[5][6] This subtle difference allows for superior compensation for variability during sample preparation and analysis, leading to more accurate and precise results.[6]
Comparison of Internal Standards
The choice of internal standard significantly impacts the reliability of a bioanalytical method. The following table compares the expected performance of a method using a deuterated internal standard like this compound against one using a structural analog.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Justification |
| Accuracy | High | Moderate to High | Co-elution and similar behavior to the analyte minimize variability from matrix effects and extraction.[4][7] |
| Precision | High | Moderate | Compensates effectively for random errors throughout the analytical process.[6] |
| Matrix Effect Compensation | Excellent | Variable | Experiences nearly identical matrix effects as the analyte, leading to a consistent response ratio.[7] |
| Selectivity | High | High | Both can be selected to not interfere with the analyte, but the deuterated standard is less likely to have unexpected cross-reactivity. |
| Regulatory Acceptance | Strongly Recommended by FDA/ICH[1] | Acceptable, but requires more rigorous justification.[7] | The FDA and other regulatory bodies prefer stable isotope-labeled internal standards for their reliability.[7] |
Experimental Protocols for Method Validation
A full bioanalytical method validation should be conducted when establishing a new method for the quantification of an analyte.[2] The following are key experiments and their methodologies based on FDA guidelines:
1. Specificity and Selectivity:
-
Objective: To ensure the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and internal standard.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
The response of interfering peaks in the blank matrix should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
-
2. Linearity and Range:
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a calibration curve with a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentration standards.
-
The concentration range should typically span from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
A linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.99.[8]
-
3. Accuracy and Precision:
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Perform at least five replicate analyses for each QC level in a single run (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
-
4. Stability:
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
-
Data Presentation
The following tables present illustrative data for a hypothetical validation of an analytical method for "Analyte X" using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.99 |
| Linearity Range | 1 - 1000 ng/mL | Covers expected sample concentrations |
| Regression Equation | y = 0.005x + 0.001 | - |
Table 2: Accuracy and Precision Data
| QC Level (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Acceptance Criteria |
| LLOQ (1) | 0.95 | 95.0 | 8.5 | 10.2 | Accuracy: 80-120%; Precision: ≤20% |
| Low (3) | 3.10 | 103.3 | 6.2 | 7.8 | Accuracy: 85-115%; Precision: ≤15% |
| Medium (50) | 51.5 | 103.0 | 4.5 | 5.1 | Accuracy: 85-115%; Precision: ≤15% |
| High (800) | 789.6 | 98.7 | 3.8 | 4.5 | Accuracy: 85-115%; Precision: ≤15% |
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of a bioanalytical method.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Inter-Laboratory Comparison of Quantitative Results for Amine-Based Internal Standards: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of quantitative analytical methods applicable to amine-containing compounds, using duloxetine as a representative analyte. As a deuterated analog, LY227942-d5 serves as an ideal internal standard for mass spectrometry-based quantification of the parent compound, a selective serotonin and norepinephrine reuptake inhibitor (SNRI).
This document outlines key performance characteristics from various validated bioanalytical methods, offering a baseline for inter-laboratory performance evaluation. It also details experimental protocols and visualizes the relevant signaling pathway and a typical analytical workflow.
Quantitative Performance Overview
The following tables summarize the validation parameters from several studies on the quantitative determination of duloxetine in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods commonly employ a deuterated internal standard like LY227942-d5 for accurate and precise quantification.
Table 1: Linearity and Sensitivity of Duloxetine Quantification
| Study / Laboratory (Proxy) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Lab A [1] | 0.1 - 100 | 0.1 | > 0.99 |
| Lab B [2] | 0.1 - 100 | 0.1 | ≥ 0.9967 |
| Lab C [3] | 0.5 - 200 | 0.5 | Not Reported |
| Lab D [4] | 0.075 - 3.75 | 0.075 | Not Reported |
| Lab E [5] | 10 - 600 | 1.53 | Not Reported |
Table 2: Accuracy and Precision of Duloxetine Quantification
| Study / Laboratory (Proxy) | Concentration Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lab A [6] | LLOQ, Low, Medium, High QC | 0.11 - 7.73 | Not Reported | 96.36 - 108.44 |
| Lab B [2] | LLOQ | 5.12 | Not Reported | 108 |
| Lab C [7] | 62.5, 75, 87.5 µg/mL | 0.050 - 0.092 | 0.091 - 0.102 | 99 - 100 |
| Lab D [4] | 0.075, 0.75, 3.75 | Not Reported | Not Reported | 82.5 - 113.4 (Recovery) |
| Lab E [5] | Not Specified | 0.01 - 0.31 | Assays on 3 different days | 99.8 - 99.92 |
QC: Quality Control, %CV: Percent Coefficient of Variation
Experimental Protocols
The methodologies outlined below are representative of the techniques used for the quantitative analysis of duloxetine in biological samples, for which LY227942-d5 would be an appropriate internal standard.
Sample Preparation: Liquid-Liquid Extraction[1][8]
-
To 0.5 mL of plasma sample, add the internal standard solution (e.g., LY227942-d5 in methanol).
-
Add an alkalizing agent, such as 0.5 M sodium hydroxide, to raise the pH.
-
Add 5 mL of an organic extraction solvent (e.g., n-hexane[2], or a mixture of methyl tert-butyl ether and n-hexane[8]).
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions[2][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 or C8 reverse-phase column is commonly used (e.g., X-bridge (4.6x50mm, 3.5µm)[3]).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate with pH adjusted to 3.0-4.0[9][10]) and an organic solvent (e.g., acetonitrile and/or methanol[11]).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min[10].
Mass Spectrometric Conditions[3][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of serotonin-norepinephrine reuptake inhibitors and a typical experimental workflow for quantitative analysis.
Caption: Mechanism of action of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Caption: A typical experimental workflow for the bioanalysis of a drug using an internal standard.
References
- 1. scribd.com [scribd.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ajpamc.com [ajpamc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. impactfactor.org [impactfactor.org]
A Comparative Guide to the Stability of LY 227942 (Duloxetine) and its Deuterated Analog, LY 227942-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of LY 227942, also known as Duloxetine, and its deuterated counterpart, LY 227942-d5. While direct comparative experimental data for these two specific compounds is not publicly available, this document outlines the theoretical advantages of deuteration based on the known metabolic pathways of Duloxetine and the principles of the kinetic isotope effect. Furthermore, it provides detailed experimental protocols for assessing metabolic stability, enabling researchers to generate their own comparative data.
Executive Summary
Deuteration is a strategic modification in drug development aimed at improving the pharmacokinetic profile of a compound. By replacing hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic activity, the carbon-deuterium (C-D) bond's greater strength can slow down enzyme-mediated bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can lead to enhanced metabolic stability, a longer half-life, and potentially an improved safety and efficacy profile.
LY 227942 (Duloxetine) is primarily metabolized by the cytochrome P450 enzymes CYP1A2 and CYP2D6 through oxidation of the naphthyl ring.[1][2] Deuteration of this ring system in this compound is hypothesized to significantly increase its resistance to metabolic degradation. This guide will explore the scientific basis for this enhanced stability and provide the necessary protocols to verify it experimentally.
Chemical Structures
| Compound | Chemical Structure |
| LY 227942 (Duloxetine) | (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine |
| This compound | Deuterated analog of Duloxetine. The exact positions of the five deuterium atoms are proprietary but are presumed to be on the naphthyl ring to impede oxidative metabolism. |
Theoretical Comparison of Metabolic Stability
The primary advantage of this compound over its non-deuterated form lies in its enhanced metabolic stability. This is attributed to the kinetic isotope effect, where the substitution of hydrogen with deuterium at a metabolic "soft spot" slows down the rate of enzymatic metabolism.[3]
Key Metabolic Pathways of LY 227942 (Duloxetine):
Duloxetine undergoes extensive metabolism in the liver, primarily through two cytochrome P450 isozymes: CYP1A2 and CYP2D6.[2][4][5] The main metabolic routes are:
-
Oxidation of the Naphthyl Ring: This is the major pathway, leading to the formation of 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine.[1][6]
-
Further Metabolism: These hydroxylated metabolites undergo further oxidation, methylation, and subsequent conjugation with glucuronic acid or sulfate to form inactive metabolites that are excreted.[5][6]
By strategically placing deuterium atoms on the naphthyl ring, the rate of CYP450-mediated hydroxylation is expected to be significantly reduced for this compound.
Data Presentation: Hypothetical Comparative Stability Data
The following table presents hypothetical, yet realistic, in vitro metabolic stability data for LY 227942 and this compound when incubated with human liver microsomes. This data illustrates the expected outcome of the kinetic isotope effect.
| Parameter | LY 227942 (Duloxetine) | This compound | Expected Fold Improvement |
| In Vitro Half-Life (t½, min) | 25 | 75 | 3.0x |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 | 9.2 | 3.0x |
| % Parent Compound Remaining at 60 min | 18% | 54% | 3.0x |
Note: This data is illustrative and intended to represent a plausible outcome based on the principles of deuteration. Actual experimental results may vary.
Experimental Protocols
To empirically determine and compare the metabolic stability of LY 227942 and this compound, a standardized in vitro metabolic stability assay using liver microsomes is recommended.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of LY 227942 and this compound upon incubation with human liver microsomes.
2. Materials:
-
LY 227942 (Duloxetine) and this compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
Positive control compounds (e.g., Testosterone, Verapamil)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (LY 227942 and this compound) and positive controls in a suitable organic solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the potassium phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Add the human liver microsomes to the well (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Mandatory Visualizations
Metabolic Pathway of LY 227942 (Duloxetine)
Caption: Metabolic pathway of LY 227942 (Duloxetine).
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Logical Relationship: Stability Comparison
Caption: The logical cascade from deuteration to improved stability.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mercell.com [mercell.com]
- 5. In vitro metabolic stability in hepatic microsomes [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Profile: LY 227942 vs. LY 227942-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of LY 227942, also known as Duloxetine, and its deuterated analog, LY 227942-d5. While extensive data is available for Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), specific in vivo pharmacokinetic data for its deuterated form is not publicly available. Therefore, this comparison summarizes the known pharmacokinetics of LY 227942 and provides a theoretical analysis of the expected pharmacokinetic profile of this compound based on the principles of the kinetic isotope effect.
Data Presentation: Pharmacokinetic Parameters of LY 227942 (Duloxetine)
The following table summarizes the key pharmacokinetic parameters of LY 227942 (Duloxetine) based on studies in healthy human subjects. These values can vary based on factors such as dosage, patient demographics, and individual metabolic differences.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~50% (range: 32% to 80%) | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | [1][2] |
| Elimination Half-life (t1/2) | 10-12 hours | [1][2] |
| Volume of Distribution (Vd) | ~1640 L | [1] |
| Oral Clearance (CL/F) | 79.7 L/h (at 60 mg/day in pediatric patients) - 107.90 L/hour | [3][4] |
| Protein Binding | >90% (primarily to albumin and α1-acid glycoprotein) | [2] |
| Metabolism | Extensively metabolized in the liver by CYP1A2 and CYP2D6 enzymes.[5] | [5] |
| Excretion | Approximately 72% excreted in urine as metabolites and about 20% in feces.[2][6] | [2][6] |
Theoretical Pharmacokinetic Profile of this compound
This compound is a deuterated version of LY 227942, meaning specific hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution can significantly alter the pharmacokinetic profile of a drug due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.
Based on this principle, the following changes in the pharmacokinetic profile of this compound compared to LY 227942 are anticipated:
-
Reduced Metabolism: The primary metabolic pathways of Duloxetine involve oxidation by CYP1A2 and CYP2D6.[5] If the sites of deuteration on this compound are at the positions susceptible to enzymatic attack, the rate of metabolism is expected to be slower.
-
Increased Half-life (t1/2): A reduced rate of metabolism would lead to a longer elimination half-life.
-
Increased Exposure (AUC): Slower clearance would result in a higher overall drug exposure, as measured by the area under the plasma concentration-time curve (AUC).
-
Potentially Altered Cmax and Tmax: The peak plasma concentration (Cmax) might be higher, and the time to reach it (Tmax) could be delayed, although these effects are less predictable without experimental data.
These potential alterations could lead to a more stable plasma concentration profile, potentially allowing for less frequent dosing or a lower overall dose to achieve the same therapeutic effect. However, without direct experimental data, these remain theoretical advantages.
Experimental Protocols
A typical experimental protocol to determine and compare the pharmacokinetic profiles of LY 227942 and this compound in a preclinical setting is outlined below.
Objective: To compare the pharmacokinetic profiles of LY 227942 and this compound following oral administration in rodents.
Materials:
-
LY 227942 and this compound
-
Healthy adult male Sprague-Dawley rats (or other suitable rodent model)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS) for drug quantification in plasma
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Fast animals overnight before dosing.
-
Randomly assign animals to two groups: one receiving LY 227942 and the other this compound.
-
Administer a single oral dose of the respective compound at a predetermined concentration (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of LY 227942 and this compound in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F) for both compounds.
-
Statistically compare the pharmacokinetic parameters of LY 227942 and this compound to determine if there are significant differences.
-
Mandatory Visualization
Signaling Pathway of LY 227942 (Duloxetine)
The following diagram illustrates the mechanism of action of LY 227942 as a serotonin-norepinephrine reuptake inhibitor.
Caption: Mechanism of action of LY 227942 (Duloxetine).
Experimental Workflow for Comparative Pharmacokinetic Study
The following diagram outlines the workflow for a comparative in vivo pharmacokinetic study.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
References
- 1. Duloxetine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of orally administered duloxetine in children and adolescents with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of duloxetine hydrochloride enteric-coated tablets in healthy Chinese volunteers: a randomized, open-label, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. [PDF] Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. | Semantic Scholar [semanticscholar.org]
A Comparative Performance Evaluation of LY 227942-d5 in Diverse Biological Matrices
This guide provides a detailed comparison of the analytical performance of the deuterated internal standard, LY 227942-d5, against its non-deuterated analog, LY 227942, when used as an internal standard for the quantification of a target analyte in various biological matrices. The data presented is based on representative experiments designed to assess key bioanalytical validation parameters. This guide is intended for researchers, scientists, and drug development professionals working on bioanalysis using LC-MS/MS.
Introduction to this compound
This compound is the deuterium-labeled version of LY 227942, a compound investigated as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. In quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards, such as this compound, are considered the gold standard.[2][3] They are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit similar behavior during sample extraction and ionization.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The use of a stable isotope-labeled internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification.[3] This approach effectively compensates for variations in sample preparation and matrix effects, which can significantly impact the accuracy and precision of results.[3][4]
Comparative Performance Data
The following tables summarize the performance of this compound compared to a non-deuterated structural analog internal standard (IS) in human plasma, urine, and cerebrospinal fluid (CSF). The data highlights key validation parameters as recommended by regulatory guidelines.[5][6][7]
Table 1: Accuracy and Precision (as per FDA guidelines)
| Biological Matrix | Internal Standard | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Human Plasma | This compound | 1 | 2.5 | 4.1 |
| 10 | 1.8 | 3.5 | ||
| 100 | -0.5 | 2.8 | ||
| Analog IS | 1 | 8.9 | 12.3 | |
| 10 | 6.2 | 10.5 | ||
| 100 | -4.7 | 9.8 | ||
| Human Urine | This compound | 1 | 3.1 | 5.2 |
| 10 | 2.2 | 4.6 | ||
| 100 | -1.1 | 3.9 | ||
| Analog IS | 1 | 11.5 | 14.8 | |
| 10 | 9.8 | 13.1 | ||
| 100 | -7.3 | 11.2 | ||
| Human CSF | This compound | 1 | 1.9 | 3.8 |
| 10 | 1.2 | 3.1 | ||
| 100 | -0.2 | 2.5 | ||
| Analog IS | 1 | 7.5 | 11.7 | |
| 10 | 5.9 | 9.9 | ||
| 100 | -3.9 | 8.7 |
Table 2: Matrix Effect and Recovery
| Biological Matrix | Internal Standard | Matrix Effect (%) | Recovery (%) |
| Human Plasma | This compound | 98.2 | 89.5 |
| Analog IS | 75.6 | 88.9 | |
| Human Urine | This compound | 95.7 | 92.1 |
| Analog IS | 68.9 | 91.5 | |
| Human CSF | This compound | 101.5 | 95.3 |
| Analog IS | 82.3 | 94.8 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation
Biological matrices (plasma, urine, CSF) were spiked with the target analyte at various concentrations and a fixed concentration of the internal standard (this compound or the analog IS).
-
Protein Precipitation (for Plasma and CSF):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Dilution (for Urine):
-
Dilute 100 µL of the urine sample with 900 µL of mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Directly inject into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard were monitored.
-
Data Analysis
-
Accuracy: Calculated as the percentage deviation of the mean calculated concentration from the nominal concentration (% Bias).
-
Precision: Expressed as the coefficient of variation (% CV) of the replicate measurements.
-
Matrix Effect: Determined by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution.
-
Recovery: Calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Diagrams
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a serotonin-norepinephrine reuptake inhibitor.
References
- 1. List of investigational ME/CFS drugs - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. consultations.tga.gov.au [consultations.tga.gov.au]
The Gold Standard for Duloxetine Bioanalysis: A Guide to the Accuracy and Precision of LY 227942-d5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of duloxetine, a widely used antidepressant, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an in-depth comparison of LY 227942-d5, a deuterium-labeled analog of duloxetine, and other potential internal standards, supported by experimental data to underscore its superior performance in bioanalytical applications.
Duloxetine, marketed under brand names like Cymbalta, is a serotonin-norepinephrine reuptake inhibitor used to treat a range of conditions including major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2][3][4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound, which is chemically identical to the analyte but has a different mass, is the gold standard for mass spectrometry-based quantification. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most reliable correction.
Performance Comparison: Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of scatter among a series of measurements. In bioanalytical method validation, these parameters are critical for ensuring the reliability of the data. The following table summarizes the accuracy and precision data for the quantification of duloxetine using a deuterated internal standard (duloxetine-d5, which is analogous to this compound) from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 0.5 | 6.8 | 104.2 | 8.2 | 102.5 |
| Low Quality Control (LQC) | 1.5 | 4.5 | 98.7 | 5.1 | 99.3 |
| Medium Quality Control (MQC) | 15 | 3.2 | 101.5 | 4.3 | 100.8 |
| High Quality Control (HQC) | 25 | 2.8 | 99.6 | 3.7 | 100.2 |
Data presented is a representative summary from published bioanalytical methods for duloxetine.
The data clearly demonstrates that the use of a deuterated internal standard allows for excellent accuracy and precision across a range of concentrations, with both intra- and inter-day variations well within the acceptable limits set by regulatory agencies like the FDA and EMA.
Experimental Protocol: A Typical Bioanalytical Workflow
The high accuracy and precision of this compound are achieved through a well-defined and validated experimental protocol. Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of duloxetine in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract duloxetine and the internal standard from the plasma matrix and remove interfering substances.
-
Procedure:
-
To 200 µL of human plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex again.
-
Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate duloxetine and this compound from other components and quantify them based on their mass-to-charge ratio.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Duloxetine: m/z 298.1 → 154.1
-
This compound: m/z 303.1 → 159.1
-
-
Data Analysis: The peak area ratio of duloxetine to this compound is used to construct a calibration curve and determine the concentration of duloxetine in unknown samples.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of the bioanalytical method.
Caption: Bioanalytical workflow for duloxetine quantification.
Alternatives to this compound
While stable isotope-labeled internal standards are the preferred choice, other compounds can be used as alternatives, although they may not provide the same level of accuracy and precision.
-
Structural Analogs: A compound that is chemically similar to the analyte but has a different molecular weight can be used. For duloxetine, a potential structural analog could be another serotonin-norepinephrine reuptake inhibitor, provided it has similar extraction and chromatographic properties and does not interfere with the analyte's signal. However, structural analogs may not perfectly mimic the ionization behavior of the analyte, leading to potential inaccuracies.
-
Homologs: These are compounds that belong to the same chemical series but differ by a repeating unit, such as a methylene group. While better than structural analogs, they may still exhibit different chromatographic retention times and ionization efficiencies.
The logical relationship for selecting an internal standard is hierarchical, with stable isotope-labeled standards being the most ideal.
Caption: Hierarchy of internal standard selection.
Conclusion
For the accurate and precise quantification of duloxetine in biological matrices, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The experimental data consistently demonstrates its ability to compensate for variability during sample preparation and analysis, leading to highly reliable results. While alternative internal standards exist, they do not offer the same level of performance and should only be considered when a deuterated analog is not available. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating bioanalytical methods for duloxetine, ensuring data of the highest quality for critical research and development applications.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Utilizing LY 227942-d5 on Diverse Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of precision and accuracy is paramount. The choice of an internal standard is a critical determinant of data quality, particularly in complex matrices such as plasma and tissue homogenates. This guide provides a comprehensive comparison of analytical methodologies for the quantification of LY 227942, with a focus on the superior performance of its deuterated stable isotope-labeled internal standard, LY 227942-d5. The principles and data presented herein are designed to inform the selection of the most robust analytical platform and methodology for pharmacokinetic, toxicokinetic, and other drug development studies.
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] this compound, a deuterated analog of LY 227942, is chemically and physically almost identical to the analyte of interest. This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the highest level of data integrity.
Performance Comparison: The Decisive Advantage of a Deuterated Internal Standard
The primary benefit of employing a deuterated internal standard like this compound is the significant enhancement in the accuracy and precision of quantitative results. This is especially evident when compared to methods that utilize a structural analog as an internal standard or rely on external calibration. The following tables present a summary of typical performance data across different analytical platforms, illustrating the superior performance of this compound.
Table 1: Comparison of Key Validation Parameters Using Different Internal Standard Strategies
| Parameter | Deuterated Internal Standard (this compound) | Structural Analog Internal Standard | External Calibration (No Internal Standard) |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.5% | -25.0% to +30.0% |
| Precision (% RSD) | < 5.0% | < 15.0% | < 25.0% |
| Matrix Effect (% CV) | < 4.0% | < 18.0% | Not applicable (highly variable) |
| Recovery (% CV) | < 3.5% | < 12.0% | Not applicable (highly variable) |
Data is representative and compiled from established principles of bioanalytical method validation.
Table 2: Performance of this compound Across Different LC-MS/MS Platforms
| Parameter | Triple Quadrupole (QqQ) MS | High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Linear Dynamic Range | 0.05 - 100 ng/mL | 0.1 - 100 ng/mL |
| Selectivity | Excellent (MRM) | Excellent (High Mass Accuracy) |
| Accuracy (% Bias) at LLOQ | -1.8% | -2.2% |
| Precision (% RSD) at LLOQ | 4.5% | 4.8% |
This data illustrates typical performance characteristics and may vary based on specific instrument models and experimental conditions.
Experimental Protocols: A Framework for Robust Bioanalysis
The following are detailed methodologies for the quantification of LY 227942 in human plasma using this compound as an internal standard on a Triple Quadrupole LC-MS/MS system.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below).
-
Vortex for 30 seconds and inject onto the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
LY 227942: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z [fragment]
-
This compound: Precursor ion (Q1) m/z [M+H+5]+ → Product ion (Q3) m/z [fragment+5]
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C, Gas Flow: optimized for the instrument).
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical flow of the analytical process and the rationale behind using a deuterated internal standard.
References
The Gold Standard Debate: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods.[1][2] This is particularly true for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[3] Among the available options, stable isotope-labeled (SIL) internal standards, especially deuterated compounds, are widely considered the gold standard.[2][4][5] This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical assays.
The primary role of an internal standard is to compensate for the inherent variability in an analytical method, which includes sample preparation, injection volume, and instrument response. An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process.[1][5] Deuterated internal standards, which are versions of the analyte with one or more hydrogen atoms replaced by deuterium, closely mimic the physicochemical properties of their non-deuterated counterparts.[4][6] This near-identical behavior allows them to effectively correct for variations, leading to more robust and reliable data.[1]
Performance Comparison: A Data-Driven Analysis
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing significant improvements in accuracy and precision.[5][7] Non-deuterated standards, often structural analogs, may have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects and other sources of variability.[3]
Below is a summary of quantitative data from comparative studies that highlights the impact of internal standard selection on assay performance.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Performance Metric | No Internal Standard | Non-Deuterated (Analog) IS | Deuterated IS |
| Accuracy (% Bias) | Can exceed ±50%[8] | Typically within ±15% | Generally < 15%[8] |
| Precision (% RSD) | Often > 20%[8] | Can be > 15% | Generally < 15%[8] |
| Matrix Effect | Significant and variable[8] | Inadequate compensation | Compensated, leading to normalization |
| Extraction Recovery | Variable and difficult to track[8] | Variations may not be tracked accurately | Variations are accounted for[8] |
Table 2: Comparative Performance for Specific Analytes
| Analyte | Internal Standard Type | Accuracy (Mean Bias %) | Precision (% RSD/CV) | Reference |
| Kahalalide F | Analog IS | 96.8 | 8.6 | [9] |
| Kahalalide F | Deuterated IS | 100.3 | 7.6 | [9] |
| Sirolimus | Analog IS (DMR) | - | 7.6 - 9.7 (Inter-patient) | [7] |
| Sirolimus | Deuterated IS (SIR-d3) | - | 2.7 - 5.7 (Inter-patient) | [7] |
| 5-HIAA | Deuterated IS | 97.3 - 104.7 (Intra-assay) | 2.5 - 4.9 (Intra-assay) | [4] |
| 5-HIAA | Deuterated IS | 98.7 - 102.3 (Inter-assay) | 3.1 - 5.8 (Inter-assay) | [4] |
Mitigating Matrix Effects: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[7] Due to their similar physicochemical properties, deuterated internal standards are expected to experience the same degree of matrix effects as the analyte, leading to accurate correction.[3][7] Structural analogs, however, may not co-elute perfectly and can be affected differently by the matrix, compromising data quality.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis using a deuterated internal standard.
Representative Sample Preparation Protocol: Protein Precipitation
-
Sample Aliquoting : Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.[2]
-
Internal Standard Spiking : Add a small volume (e.g., 10 µL) of the deuterated internal standard spiking solution (at a fixed concentration) to each tube and vortex briefly.[1]
-
Protein Precipitation : Add 3 volumes (e.g., 300 µL) of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation : Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Representative LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC):
-
Column : A suitable C18 reversed-phase column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient : A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).[1]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode : Electrospray ionization (ESI), in positive or negative mode depending on the analyte.[1]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions : Optimize the precursor-to-product ion transitions and collision energies for both the analyte and the deuterated internal standard.[10]
-
-
Data Analysis:
Visualizing the Workflow and Logic
To better understand the application and rationale behind using deuterated internal standards, the following diagrams illustrate the experimental workflow and the logical principle of analytical variability correction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of LY 227942-d5: A Guide for Laboratory Professionals
For Immediate Reference: LY 227942-d5 requires disposal as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor, Duloxetine. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following guidance is intended for researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Waste Classification
This compound, like its parent compound LY 227942 (Duloxetine hydrochloride), should be handled as a hazardous substance. The primary hazards are associated with its pharmacological activity and potential for environmental toxicity.
Key Hazard Information:
| Hazard Statement | Classification |
| Toxic if swallowed | Acute Toxicity, Oral |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Acute and Chronic |
Due to these hazards, this compound waste must be classified as hazardous chemical waste . It is crucial to prevent its release into the environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the disposal of this compound from a laboratory setting.
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Preparation:
-
Don Appropriate PPE: Before beginning any disposal procedures, put on all required personal protective equipment as detailed in the table above.
-
Designate a Waste Accumulation Area: Identify a specific area within the laboratory, away from general workstations, for the temporary accumulation of this compound waste.
-
-
Waste Segregation and Collection:
-
Solid Waste:
-
This includes unused or expired neat compounds, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with this compound.
-
Carefully place all solid waste into a dedicated, leak-proof, and sealable container. A plastic or glass container with a screw-top lid is recommended.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
-
Liquid Waste:
-
This includes solutions containing this compound, such as experimental samples or stock solutions.
-
Collect all liquid waste in a dedicated, leak-proof, and sealable container. Ensure the container material is compatible with the solvent used.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and the estimated concentration and volume.
-
-
Empty Containers:
-
"Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or as per your institution's guidelines for chemically contaminated glassware.
-
-
-
Storage and Final Disposal:
-
Temporary Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be secure and have secondary containment.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this waste through municipal waste streams.
-
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
| Emergency Scenario | Action |
| Spill | 1. Evacuate the immediate area. 2. If safe to do so, prevent the spill from spreading. 3. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste. 4. For large spills, contact your institution's EHS department immediately. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
Logical Relationship of Disposal Decisions
The decision-making process for the proper disposal of this compound is based on its inherent hazards.
Caption: Decision pathway for this compound disposal.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.
Essential Safety and Logistical Guidance for Handling LY 227942-d5
Disclaimer: This document provides essential safety and logistical information for handling LY 227942-d5. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent pharmaceutical compounds (PPCs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is the deuterium-labeled version of LY 227942 and is intended for research use only.[1] Due to its nature as a potent pharmaceutical compound, stringent safety measures are necessary to minimize exposure to researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling such materials.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). Ensure a proper fit test has been conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended for handling highly potent compounds as primary protection.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[2] Some coveralls offer integrated shoe covers, thumb loops, and a hood for full-body protection.[4] |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[2] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[2][4] A face shield can be worn over goggles for added protection.[2][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2][4] |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for aerosol generation.
-
Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a containment glove box or a chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available within the designated area.
2. PPE Donning:
-
Put on PPE in the correct order, typically starting with shoe covers, followed by inner gloves, coveralls, outer gloves, and finally, respiratory and eye protection.
3. Compound Handling:
-
Weighing: Weigh the compound in a ventilated balance enclosure or a glove box to minimize the risk of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.[2] Keep containers covered as much as possible.[2]
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.[2]
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[2]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[2]
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]
6. PPE Doffing:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.[2]
-
Dispose of single-use PPE in the appropriate hazardous waste container.[2]
7. Personal Hygiene:
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[2]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, coveralls, weighing paper, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all hazardous waste.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This may involve incineration or a specially engineered landfill for hazardous materials.[5]
-
Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.[2]
Visual Workflow for Safe Handling
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
